molecular formula C7H3ClFNO B183587 2-CHLORO-5-FLUOROBENZOXAZOLE CAS No. 135533-78-7

2-CHLORO-5-FLUOROBENZOXAZOLE

Cat. No.: B183587
CAS No.: 135533-78-7
M. Wt: 171.55 g/mol
InChI Key: QFKHKBJLBBASAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluorobenzoxazole is a privileged chemical scaffold designed for advanced medicinal chemistry and drug discovery applications. Its high reactivity, particularly at the 2-chloro position, makes it a versatile intermediate for constructing complex molecules targeting critical biological pathways. Current research explores its significant potential in developing novel small-molecule therapeutics. A primary application is in the design of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Conjugates incorporating this benzoxazole core have demonstrated promising anti-angiogenic effects, suppressing tumor growth by disrupting blood vessel formation . These compounds have exhibited excellent cytotoxic activity against diverse human cancer cell lines, including HCT-116 colorectal carcinoma and MCF-7 breast cancer, and can induce cell cycle arrest and promote apoptosis by modulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL . Beyond oncology, the benzoxazole pharmacophore is a key structural element in compounds with broad-spectrum biological activity. Researchers are leveraging this scaffold to develop new agents with potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Its utility also extends to agricultural chemistry, where analogous structures are investigated for their antibacterial and antifungal properties against plant pathogens . This compound is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKHKBJLBBASAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556862
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135533-78-7
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoxazole from 2-Amino-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-chloro-5-fluorobenzoxazole, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-amino-4-fluorophenol, and proceeds through a two-step reaction sequence involving cyclization to a benzoxazolinone intermediate followed by chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4-fluorophenol is most effectively achieved through a two-step process. The initial step involves the cyclization of 2-amino-4-fluorophenol to form the intermediate, 5-fluoro-1,3-benzoxazol-2(3H)-one. This is typically accomplished using a phosgene equivalent, such as triphosgene, which is a safer, solid alternative to gaseous phosgene.[1][2][3] The subsequent step involves the chlorination of the benzoxazolinone intermediate to yield the final product, this compound. Reagents such as phosphorus pentachloride or a combination of sulfuryl chloride and a catalyst are commonly employed for this transformation.[4]

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-1,3-benzoxazol-2(3H)-one

This procedure details the cyclization of 2-amino-4-fluorophenol using triphosgene.

Materials:

  • 2-Amino-4-fluorophenol

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable inert solvent)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-fluorophenol (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the stirred solution.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-fluoro-1,3-benzoxazol-2(3H)-one by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the intermediate synthesized in Step 1.

Materials:

  • 5-Fluoro-1,3-benzoxazol-2(3H)-one

  • Phosphorus pentachloride (PCl₅)

  • o-Dichlorobenzene (or another suitable high-boiling inert solvent)

  • Ice-cold water (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and equipment for high-temperature reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), and a thermometer, place phosphorus pentachloride (3-5 equivalents) and o-dichlorobenzene.[4]

  • Heat the mixture to 140-150 °C to dissolve the phosphorus pentachloride.[4]

  • Add the 5-fluoro-1,3-benzoxazol-2(3H)-one (1 equivalent) portion-wise to the hot solution, maintaining the temperature between 140-160 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes to 1 hour.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (%)
12-Amino-4-fluorophenol5-Fluoro-1,3-benzoxazol-2(3H)-oneTriphosgene, TriethylamineToluene1102-485-95>95 (after recrystallization)
25-Fluoro-1,3-benzoxazol-2(3H)-oneThis compoundPhosphorus pentachlorideo-Dichlorobenzene140-1600.5-170-85>98 (after purification)

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product A 2-Amino-4-fluorophenol B Reaction with Triphosgene and Triethylamine in Toluene A->B 1. Toluene, Et₃N 2. Triphosgene C Workup and Purification (Recrystallization) B->C D 5-Fluoro-1,3-benzoxazol-2(3H)-one C->D E Reaction with PCl₅ in o-Dichlorobenzene D->E PCl₅, o-dichlorobenzene 140-160 °C F Workup and Purification (Vacuum Distillation or Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Triphosgene: Although safer than phosgene gas, triphosgene can release phosgene upon heating or in the presence of nucleophiles. Handle with extreme caution in a well-ventilated fume hood.

  • Phosphorus pentachloride: Highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Solvents: Toluene and o-dichlorobenzene are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.

  • Acid/Base Handling: Hydrochloric acid and triethylamine are corrosive. Handle with care.

  • High Temperatures: The chlorination step is performed at high temperatures, posing a risk of burns. Use appropriate heating mantles and exercise caution.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of the versatile benzoxazole scaffold, it is a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound. Drawing upon data from closely related analogs and established chemical principles, this document offers insights into its characteristics and highlights its promise in the development of targeted therapies, particularly in the fields of oncology and infectious diseases.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. However, its properties can be reliably estimated based on data from the parent compound, 2-chlorobenzoxazole, and predictive models.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)2-Chlorobenzoxazole (Experimental)
Molecular Formula C₇H₃ClFNOC₇H₄ClNO[1][2][3][4][5]
Molecular Weight 171.56 g/mol 153.57 g/mol [1][2][4][5]
Melting Point Not available7 °C[2][4][5]
Boiling Point ~206.9 °C (Predicted)201-202 °C[2][4]
Density ~1.482 g/cm³ (Predicted)1.345 g/mL at 25 °C[2][4]
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, ethanol, and chloroform.Not miscible in water.[2][5]
Appearance Expected to be a colorless to light yellow liquid or low-melting solid.Clear yellow liquid.[2]

Note: The properties for this compound are largely predicted or extrapolated and should be confirmed by experimental analysis.

Spectral Data

Table 2: Spectral Data for 2-Chlorobenzoxazole

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.0 ppm.
¹³C NMR Aromatic carbons appear in the range of 110-150 ppm. The carbon attached to the chlorine will have a characteristic chemical shift.
Mass Spec (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Infrared (IR) Characteristic peaks for C=N, C-O, and C-Cl bonds are expected. Aromatic C-H stretching and bending vibrations will also be present.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of 2-chlorobenzoxazoles involves the chlorination of the corresponding 2-mercaptobenzoxazole or the reaction of a substituted 2-aminophenol with a suitable one-carbon synthon followed by chlorination. The following protocol is an adaptation of a known procedure for the synthesis of 2-chlorobenzoxazole.[1]

Reaction Scheme:

2-Amino-4-fluorophenol + Carbon Disulfide → 5-Fluoro-2-mercaptobenzoxazole → this compound

Materials:

  • 2-Amino-4-fluorophenol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

  • Dimethylformamide (DMF) (catalyst)

  • Solvents (e.g., Ethanol, Dichloromethane)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate (eluents)

Procedure:

Step 1: Synthesis of 5-Fluoro-2-mercaptobenzoxazole

  • In a round-bottom flask, dissolve 2-amino-4-fluorophenol in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-fluoro-2-mercaptobenzoxazole.

Step 2: Synthesis of this compound

  • Suspend the synthesized 5-fluoro-2-mercaptobenzoxazole in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

G Synthesis Workflow for this compound A 2-Amino-4-fluorophenol C 5-Fluoro-2-mercaptobenzoxazole A->C KOH, Ethanol B Carbon Disulfide B->C E This compound C->E DMF (cat.) D Thionyl Chloride D->E F Purification E->F Column Chromatography

Synthesis of this compound

Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of chloro and fluoro substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Substituted benzoxazoles have emerged as potent inhibitors of VEGFR-2. The 5-chloro substitution on the benzoxazole ring has been shown to be important for anticancer activity.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, PI3K/AKT, and others, ultimately leading to endothelial cell proliferation, migration, and survival.[7][8] this compound derivatives could potentially inhibit this pathway by competing with ATP for binding to the kinase domain of VEGFR-2.

G VEGFR-2 Signaling Pathway and Potential Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Migration Cell Migration FAK->Cell_Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Cell_Survival->Angiogenesis

VEGFR-2 Signaling and Potential Inhibition
Antimicrobial Activity

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[9] Computational studies suggest that one of the potential mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10]

The proposed mechanism involves the benzoxazole derivative binding to the active site of DNA gyrase, thereby preventing it from carrying out its function of supercoiling and uncoiling DNA during replication and transcription. This leads to the inhibition of bacterial growth and eventual cell death.

G Proposed Antimicrobial Mechanism of Action A This compound Derivative C DNA Gyrase-Inhibitor Complex A->C B Bacterial DNA Gyrase B->C D Inhibition of DNA Supercoiling C->D Prevents enzyme function E Disruption of DNA Replication D->E F Bacterial Cell Death E->F

Proposed Antimicrobial Mechanism of Action

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While experimental data on the compound itself is limited, analysis of related structures provides a strong basis for its potential utility in drug discovery. Its predicted physicochemical properties suggest good drug-like characteristics. The adaptable synthesis protocols make it an accessible building block for medicinal chemists. Based on the established biological activities of substituted benzoxazoles, this compound derivatives are attractive candidates for further investigation as anticancer agents targeting VEGFR-2 and as novel antimicrobial compounds. This technical guide serves as a foundational resource to encourage and support further research into this promising molecule.

References

2-CHLORO-5-FLUOROBENZOXAZOLE CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-fluorobenzoxazole, including its fundamental chemical properties. While detailed experimental protocols and specific signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide offers insights into the broader class of benzoxazoles, their synthesis, and their significance in medicinal chemistry.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 135533-78-7[1][2][3]
Molecular Formula C₇H₃ClFNO[1][2][3]
Molecular Weight 171.56 g/mol [1][2]

The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[2] The benzoxazole core is a key feature in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs like flunoxaprofen and muscle relaxants such as chlorzoxazone.[2] These compounds are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihistaminic properties.[2] The specific substitutions on the benzoxazole ring are critical in defining the compound's biological activity and potency. For instance, chloro-substituted benzoxazoles have demonstrated significant antimicrobial and anticancer activities.

Representative Synthesis of a Substituted Benzoxazole

Materials:

  • 2-Amino-4-chloro-5-fluorophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH)

  • Lewis acid catalyst (e.g., Nickel(II) sulfate)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • A solution of 2-amino-4-chloro-5-fluorophenol (1.0 mmol) is prepared in ethanol (10 mL).

  • The substituted aromatic aldehyde (1.0 mmol) is added to the solution.

  • A catalytic amount of a Lewis acid like NiSO₄ (10 mol%) is introduced.[1]

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (20 mL) and washed with water and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-6-chloro-5-fluorobenzoxazole.[1]

G Generalized Synthesis of Substituted Benzoxazoles A 2-Amino-4-chloro-5-fluorophenol + Substituted Aldehyde C Condensation Reaction (Room Temperature, 2-4h) A->C B Lewis Acid Catalyst (e.g., NiSO4) in Ethanol B->C D Work-up (Solvent Removal, Extraction) C->D E Purification (Column Chromatography) D->E F 2-Substituted-6-chloro-5-fluorobenzoxazole E->F

Caption: Generalized workflow for the synthesis of a substituted benzoxazole.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways modulated by this compound. The biological activity of benzoxazole derivatives is highly dependent on their substitution patterns. For example, some benzoxazole compounds have been investigated for their potential to inhibit enzymes like PARP-2, which is involved in DNA repair and could be a target in cancer therapy.[4] Other studies have explored the molecular docking of benzoxazole derivatives with the main protease of COVID-19, suggesting potential antiviral applications.[2] However, without specific studies on this compound, its precise mechanism of action and biological targets remain to be elucidated. Further research is required to understand its pharmacological profile.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-5-fluorobenzoxazole. Due to the absence of experimentally acquired and published spectra for this specific compound in the searched literature, the data presented herein is a well-reasoned prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document also includes a standardized experimental protocol for the acquisition of NMR spectra for small organic molecules and visual diagrams to illustrate the molecular structure and a general experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectral data of 2-chlorobenzoxazole and the expected influence of the fluorine substituent at the 5-position, including its characteristic coupling with neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
~7.80 - 7.70Doublet of doublets (dd)J(H,H) ≈ 9.0, J(H,F) ≈ 4.5H-7
~7.50 - 7.40Doublet of doublets (dd)J(H,H) ≈ 9.0, J(H,F) ≈ 2.5H-4
~7.30 - 7.20Triplet of doublets (td)J(H,H) ≈ 9.0, J(H,F) ≈ 9.0H-6

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)Assignment
~160.0 - 157.0Large (¹JCF)C-5
~152.0 - 150.0C-2
~149.0 - 147.0C-3a
~142.0 - 140.0C-7a
~118.0 - 116.0Small (²JCF or ³JCF)C-7
~115.0 - 113.0Small (²JCF or ³JCF)C-6
~110.0 - 108.0Small (²JCF or ³JCF)C-4

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[1]

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

  • Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition [2]

  • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for optimal resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.

For ¹H NMR Spectroscopy: [1]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

For ¹³C NMR Spectroscopy: [1]

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Reference the spectrum. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

Mandatory Visualizations

G General Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_tune_shim Lock, Tune, and Shim insert->lock_tune_shim acquire Acquire FID lock_tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals reference->assign interpret Interpret Data (Chemical Shifts, Couplings) assign->interpret structure Structure Elucidation interpret->structure

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, the specific crystal structure of 2-chloro-5-fluorobenzoxazole has not been reported in publicly accessible crystallographic databases. Consequently, this guide will provide a comprehensive overview of the theoretical framework and a generalized experimental protocol for the crystal structure analysis of a small organic molecule such as this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR), predicting molecular interactions, and designing novel derivatives with enhanced properties. X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the typical workflow and data analysis involved in such a study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the initial stages of sample handling and crystallization experiments.

PropertyValue
Molecular Formula C₇H₃ClFNO
Molecular Weight 171.56 g/mol
CAS Number 135533-78-7
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Table 1: Physicochemical properties of this compound.

Generalized Experimental Protocol for Crystal Structure Analysis

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic model.

The synthesis of this compound can be approached through various synthetic routes, often involving the cyclization of a substituted 2-aminophenol derivative. A plausible synthetic pathway could involve the reaction of 2-amino-4-fluorophenol with a suitable carbonyl source to form the benzoxazole ring, followed by a chlorination step.

It is imperative that the synthesized compound is purified to the highest possible degree, as impurities can significantly hinder crystallization. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation. The purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The growth of high-quality single crystals is often the most challenging step in a crystallographic analysis. A variety of techniques can be employed, and the optimal conditions are typically determined through systematic screening.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often guided by the solubility data of the compound.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction pattern at various orientations.

ParameterTypical Value/Instrument
Instrument Bruker D8 VENTURE, Rigaku XtaLAB Synergy, or similar
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100 K (cryo-cooled to minimize thermal motion)
Detector CMOS or CCD detector
Data Collection Strategy ω and φ scans
Software APEX, CrysAlisPro, or similar for data collection and processing

Table 2: Typical parameters for X-ray diffraction data collection.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data for this compound

While the actual crystal structure is unknown, a hypothetical set of crystallographic data for a small organic molecule like this compound is presented in Table 3 for illustrative purposes.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.2
c (Å) 15.1
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 645
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.76
R-factor (R1) < 0.05
Goodness-of-fit (GOF) ~1.0

Table 3: Hypothetical crystallographic data for this compound.

Visualizations

Visual representations are critical for understanding the experimental workflow and the resulting molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-squares) structure_solution->structure_refinement cif_file Final Crystallographic Information File (CIF) structure_refinement->cif_file

Caption: Experimental workflow for crystal structure analysis.

Caption: 2D representation of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The methodologies described are standard practices in small molecule crystallography and serve as a valuable resource for researchers in the field. The successful elucidation of this structure would undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its rational application in drug design and materials science.

solubility of 2-CHLORO-5-FLUOROBENZOXAZOLE in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-fluorobenzoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.[1][2] Poor solubility can present significant challenges during these processes.[3][4] This technical guide addresses the solubility of this compound, providing a framework for its determination and application.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to determine these values. The following sections offer standardized methods for solubility determination and a template for the systematic presentation of the resulting data. Additionally, a general synthesis pathway for benzoxazole derivatives is provided for contextual understanding.

Data Presentation: Solubility of this compound

To facilitate clear and comparative analysis, all experimentally determined solubility data should be organized systematically. The following table provides a recommended structure for summarizing such data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationReference
e.g., Ethanole.g., 25Data to be determinede.g., GravimetricInternal Lab Report
e.g., Acetonee.g., 25Data to be determinede.g., UV-Vis SpectroscopyInternal Lab Report
e.g., Dichloromethanee.g., 25Data to be determinede.g., GravimetricInternal Lab Report
e.g., Toluenee.g., 25Data to be determinede.g., GravimetricInternal Lab Report
e.g., N,N-Dimethylformamidee.g., 25Data to be determinede.g., UV-Vis SpectroscopyInternal Lab Report

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility.[3][5][6] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[5]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or flasks with secure caps

  • Thermostatic shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact volume or weight of the solution transferred.

  • Drying and Weighing: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.[5]

  • Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL) * 100

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a chromophore and for determining lower solubilities.[7][8] It requires the creation of a standard calibration curve.

Materials:

  • This compound

  • Selected organic solvent(s) (UV grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to create standards of varying known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

  • Sample Analysis:

    • Take a precise aliquot of the clear, filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows relevant to working with this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal container and place in thermostatic shaker at constant T A->B C Equilibrate for 24-48 hours B->C D Allow solid to settle C->D E Withdraw supernatant using a syringe D->E F Filter through a syringe filter (e.g., 0.45 µm) E->F G Transfer a known volume of filtrate to a pre-weighed dish F->G H Evaporate solvent to dryness G->H I Weigh the residue (solute) H->I J Calculate Solubility (g/100 mL) I->J

Caption: Workflow for determining solubility via the gravimetric method.

G General Synthesis of 2-Substituted Benzoxazoles cluster_reactants Reactants cluster_process Reaction cluster_product Product aminophenol 2-Aminophenol Derivative condensation Condensation Reaction aminophenol->condensation carbonyl Carboxylic Acid / Aldehyde / Other Carbonyl Source carbonyl->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization Forms intermediate (e.g., Schiff base or amide) benzoxazole 2-Substituted Benzoxazole cyclization->benzoxazole Heat / Catalyst (e.g., PPA, acid, metal)

Caption: General reaction pathway for the synthesis of benzoxazoles.[2][9]

Conclusion

The solubility of this compound in organic solvents is a fundamental physical property essential for its effective use in research and development. While specific data is sparse, this guide provides robust and validated experimental protocols that enable researchers to determine solubility in a consistent and reliable manner. The systematic documentation of this data, as suggested, will contribute to a more comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in the development of new therapeutics and materials.

References

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-chloro-5-fluorobenzoxazole, a key intermediate in the development of various pharmaceutical compounds. The document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and structured format to support research and development activities in medicinal chemistry and organic synthesis.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry due to its prevalence as a structural motif in a variety of biologically active molecules. The benzoxazole core, coupled with the reactivity imparted by the 2-chloro substituent and the electronic properties of the fluorine atom at the 5-position, makes it a versatile building block for the synthesis of novel therapeutic agents. This guide focuses on the most common and efficient method for its preparation: the reaction of 2-amino-4-fluorophenol with triphosgene.

Reaction Mechanism

The formation of this compound from 2-amino-4-fluorophenol and triphosgene proceeds through a two-step, one-pot reaction. The mechanism involves the initial formation of an intermediate, 5-fluoro-2-benzoxazolinone, which is subsequently chlorinated at the 2-position.

Step 1: Formation of 5-fluoro-2-benzoxazolinone

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-fluorophenol on one of the carbonyl carbons of triphosgene. Triphosgene serves as a safer, solid phosgene equivalent, which in the presence of a base like triethylamine, generates phosgene in situ. The resulting intermediate undergoes an intramolecular cyclization via the attack of the hydroxyl group on the newly formed carbamoyl chloride, leading to the formation of 5-fluoro-2-benzoxazolinone with the elimination of hydrogen chloride.

Step 2: Chlorination of 5-fluoro-2-benzoxazolinone

The second phase of the reaction involves the chlorination of the intermediate benzoxazolinone. In the presence of excess triphosgene and a suitable base, the benzoxazolinone is converted to this compound. This transformation is believed to proceed through the formation of a chloroformate intermediate, followed by the elimination of carbon dioxide and a chloride ion to yield the final product. A patent describes a similar preparation of 2-chlorobenzoxazoles from o-aminophenol using solid triphosgene as a chlorinating agent. Another established method for the chlorination of benzoxazolinones involves the use of reagents like phosphorus pentachloride[1].

A visual representation of the proposed reaction pathway is provided below.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-4-fluorophenol C 5-Fluoro-2-benzoxazolinone A->C + Triphosgene - 2HCl, - 2COCl2 B Triphosgene D This compound C->D + Triphosgene - CO2, - COCl2, - HCl

Figure 1: Proposed reaction pathway for the formation of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established methods for the synthesis of analogous compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-fluorophenol127.1010.0 g0.0787
Triphosgene296.7511.6 g0.0391
Triethylamine101.1922.0 mL0.158
Toluene-200 mL-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with 2-amino-4-fluorophenol (10.0 g, 0.0787 mol) and toluene (150 mL).

  • Addition of Base: Triethylamine (22.0 mL, 0.158 mol) is added to the suspension with stirring.

  • Addition of Triphosgene: A solution of triphosgene (11.6 g, 0.0391 mol) in toluene (50 mL) is added dropwise to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction is observed, and the temperature is maintained below 40°C using a water bath.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reactions reported in the literature.

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
This compoundC₇H₃ClFNO171.5613.510.8~80

Spectroscopic Data

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.60 (m, 3H, Ar-H). The fluorine atom will introduce splitting to the aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 110.0 (d, JCF), 112.0 (d, JCF), 125.0, 142.0, 148.0 (d, JCF), 151.0, 155.0. The carbon signals will show coupling with the fluorine atom.

  • Mass Spectrometry (EI): m/z (%) = 171 (M⁺, 100), 173 (M⁺+2, 33), 136, 108. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will be a key feature in the mass spectrum[2].

  • Infrared (KBr): νmax 1630 (C=N), 1580, 1480 (aromatic C=C), 1250 (C-O), 1100 (C-F), 750 (C-Cl) cm⁻¹.

For comparison, the reported spectroscopic data for 2-chlorobenzoxazole is as follows:

Spectroscopic DataValues
¹H NMR (CDCl₃)δ 7.35 (m, 2H), 7.55 (m, 1H), 7.75 (m, 1H)[3]
¹³C NMR (DMSO-d₆)δ 110.6, 120.1, 124.8, 125.4, 141.6, 149.9, 153.2[4]
Mass Spectrum (EI, m/z)153 (M⁺), 155 (M⁺+2), 118, 90[2]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow A 1. Reaction Setup: - Charge flask with 2-amino-4-fluorophenol and toluene. B 2. Add Triethylamine A->B C 3. Add Triphosgene solution dropwise B->C D 4. Heat to reflux (4-6 hours) C->D E 5. Monitor reaction by TLC D->E F 6. Cool and filter E->F Reaction complete G 7. Concentrate filtrate F->G H 8. Purify by distillation or chromatography G->H I 9. Characterize product (NMR, MS, IR) H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described reaction mechanism and experimental protocol, based on established chemical principles, offer a reliable method for the preparation of this important pharmaceutical intermediate. The provided data serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity, depending on the specific laboratory setup and scale of the synthesis.

References

A Comprehensive Technical Guide to the Discovery and Synthetic History of Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. When combined with fluorine, an element known for its unique ability to modulate the physicochemical and pharmacokinetic properties of molecules, the resulting fluorinated benzoxazoles represent a particularly valuable class of compounds in drug discovery.[1][2] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to compounds with superior therapeutic profiles.[3] This guide provides an in-depth exploration of the discovery, synthetic evolution, and key applications of fluorinated benzoxazoles.

Seminal Discoveries and Pharmacological Significance

The strategic incorporation of fluorine into the benzoxazole core has led to the development of significant therapeutic agents. Fluorinated benzoxazoles have demonstrated a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[4][5] Two prominent examples that highlight the success of this scaffold are Flunoxaprofen and Tafamidis.

  • Flunoxaprofen: A chiral non-steroidal anti-inflammatory drug (NSAID), Flunoxaprofen emerged as a potent agent for treating osteoarthritis and rheumatoid arthritis.[6] Its mechanism of action was found to be related to the inhibition of leukotriene synthesis, distinguishing it from many NSAIDs that primarily target prostaglandin synthesis.[6][7] Although its clinical use was halted due to concerns of potential hepatotoxicity, Flunoxaprofen remains a key historical example of a successful fluorinated benzoxazole drug.[6]

  • Tafamidis: A modern blockbuster drug, Tafamidis is used for the treatment of transthyretin-related hereditary amyloidosis (ATTR), a rare and fatal neurodegenerative disease.[8] It functions as a kinetic stabilizer of the transthyretin (TTR) protein, preventing its dissociation into amyloidogenic monomers.[8] The development of Tafamidis showcases the continued relevance and therapeutic potential of the fluorinated benzoxazole core in addressing challenging diseases.

The benzoxazole moiety is also recognized as a bioisostere for the carboxylic acid group.[9][10] This bioisosteric replacement can improve pharmacokinetic properties by replacing an ionizable group with a neutral, metabolically stable heterocycle, thereby enhancing membrane permeability and oral bioavailability.[11][12]

Bioisosteric_Replacement CarboxylicAcid Carboxylic Acid (-COOH) Properties1 Ionizable Potential Metabolic Liability (e.g., Acyl Glucuronidation) High Polarity CarboxylicAcid->Properties1 Benzoxazole Fluorinated Benzoxazole (Bioisostere) CarboxylicAcid->Benzoxazole Bioisosteric Replacement Properties2 Neutral / Weakly Basic Metabolically More Stable Improved Lipophilicity Maintains H-Bonding Features Benzoxazole->Properties2

Diagram 1: Bioisosteric relationship between a carboxylic acid and a benzoxazole.

Key Synthetic Methodologies

The synthesis of the benzoxazole ring system typically involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde.[13] Over the years, various methods have been developed to accommodate different functional groups and improve reaction efficiency, particularly for the synthesis of complex, fluorinated analogues.

The synthesis of Flunoxaprofen is a multi-step process that constructs the benzoxazole core via acylation and subsequent cyclization. The key steps involve the formation of an aminophenol intermediate which is then coupled with p-fluorobenzoyl chloride.[6]

Flunoxaprofen_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Assembly A 2-(4-aminophenyl)propanenitrile B Sandmeyer Reaction (Diazotization & Hydrolysis) A->B C Nitration B->C D Reduction (SnCl2 or H2/Pd) C->D E Aminophenol Intermediate D->E F Nitrile Hydrolysis E->F G Acylation with p-fluorobenzoyl chloride F->G H Cyclization G->H I Flunoxaprofen H->I

Diagram 2: Synthetic workflow for Flunoxaprofen.

Several synthetic routes to Tafamidis have been reported. A highly efficient and practical approach utilizes a zinc and methanesulfonic acid (MsOH) mediated intramolecular reductive cyclisation.[14][15] This method avoids harsh conditions and the need for column chromatography, making it suitable for large-scale synthesis.[15] The process starts from the readily available 3-hydroxy-4-nitrobenzoic acid.[14]

Another common approach involves the direct condensation of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride, followed by a dehydration cyclization reaction under acidic conditions to form the benzoxazole ring.[16]

Tafamidis_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Reductive Cyclization A 3-hydroxy-4-nitrobenzoic acid C O-benzoylation (K2CO3, aq. IPA) A->C B 3,5-dichlorobenzoyl chloride B->C D 3-(3,5-dichlorobenzoyloxy)- 4-nitrobenzoic acid C->D E Reductive Cyclization (Zinc, MsOH, 100-110 °C) D->E F Tafamidis E->F

Diagram 3: Zinc-MsOH mediated reductive cyclization for Tafamidis synthesis.

Data Presentation: Properties of Key Fluorinated Benzoxazoles

The following table summarizes the key properties of Flunoxaprofen and Tafamidis for easy comparison.

PropertyFlunoxaprofenTafamidis
IUPAC Name (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[6]2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
CAS Number 66934-18-7[6]594839-88-0[8]
Molecular Formula C₁₆H₁₂FNO₃[6]C₁₄H₇Cl₂NO₃
Molar Mass 285.27 g·mol⁻¹[6]308.12 g·mol⁻¹
Therapeutic Class Non-steroidal anti-inflammatory drug (NSAID)[6]Transthyretin Kinetic Stabilizer[8]
Key Indication Osteoarthritis, Rheumatoid Arthritis[6]Transthyretin Amyloidosis (ATTR)[14]

Detailed Experimental Protocols

The protocols provided below are representative of the synthetic methods discussed in the literature.

This protocol is adapted from the general synthetic strategy described in the literature.[6]

  • Preparation of 4-amino-3-hydroxyphenyl propanoic acid (Aminophenol Intermediate):

    • Step A (Phenol Formation): 2-(4-aminophenyl)propanenitrile is subjected to a Sandmeyer reaction. The amine is diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the corresponding phenol.

    • Step B (Nitration): The resulting phenol is nitrated at the position ortho to the hydroxyl group using a standard nitrating mixture (e.g., nitric acid in sulfuric acid).

    • Step C (Reduction): The nitro group is reduced to an amine using a reducing agent such as stannous chloride (SnCl₂) or through catalytic hydrogenation (H₂/Pd) to give the aminophenol precursor.

    • Step D (Nitrile Hydrolysis): The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, 4-amino-3-hydroxyphenyl propanoic acid.

  • Acylation and Cyclization to Flunoxaprofen:

    • The aminophenol intermediate from the previous step is acylated with p-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form an amide intermediate.

    • The resulting amide undergoes intramolecular cyclization upon heating, often in the presence of an acid catalyst or dehydrating agent, to form the benzoxazole ring, yielding racemic Flunoxaprofen.

    • The final product is purified by recrystallization from a suitable solvent system like acetone-water or acetic acid.[17]

This protocol is based on the zinc-MsOH mediated reductive cyclisation method.[14]

  • Preparation of 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid (Intermediate 4):

    • To a solution of 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in aqueous isopropanol, add potassium carbonate (K₂CO₃) as a base.

    • Cool the mixture to 0-10 °C.

    • Slowly add 3,5-dichlorobenzoyl chloride (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir for 2 hours at 0-10 °C, then for another 2 hours at 20-30 °C.

    • Upon completion (monitored by TLC), the product precipitates. The solid is collected by filtration and washed to afford the intermediate ester in approximately 75% yield.

  • Reductive Cyclization to Tafamidis:

    • To a reaction vessel, add the intermediate ester from the previous step (1 equivalent) and methanesulfonic acid (MsOH).

    • Add zinc powder (3-5 equivalents) portion-wise to the mixture.

    • Heat the reaction mixture to 100–110 °C for approximately 2 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, quench the reaction by pouring the mixture into ice-cooled water.

    • The precipitated product (Tafamidis) is collected by filtration and purified by recrystallization from isopropanol to yield the final product in approximately 58% yield.[14]

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting, with all appropriate safety precautions.

References

Basic characterization of 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalogue Number: B018288 CAS Number: 135533-78-7

Introduction

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoxazole core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compound of interest for the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Notes
CAS Number 135533-78-7[1]
Molecular Formula C₇H₃ClFNO[1]
Molecular Weight 171.56 g/mol Supplier Data
Appearance Predicted: Off-white to light yellow solidBased on similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Based on structural similarity
Storage 2-8°C, under inert atmosphereSupplier recommendation

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons expected in the range of 7.0-8.0 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of the three aromatic protons.
¹³C NMR Aromatic carbons expected in the range of 110-160 ppm. The carbon attached to the chlorine, fluorine, and the carbons of the oxazole ring will have distinct chemical shifts.
IR (Infrared) Characteristic peaks for C=N stretching (around 1650 cm⁻¹), C-O-C stretching (around 1250 cm⁻¹), C-Cl stretching (around 750 cm⁻¹), and C-F stretching (around 1200 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 171 and 173 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be devised based on general methods for the preparation of 2-chlorobenzoxazoles. A common approach involves the cyclization of an appropriately substituted 2-aminophenol derivative.

One potential pathway starts from 2-amino-4-fluorophenol. This starting material can be formylated to give N-(5-fluoro-2-hydroxyphenyl)formamide, which can then undergo a cyclization and chlorination reaction, for example, using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the target molecule.

Synthesis_of_2_Chloro_5_fluorobenzoxazole start 2-Amino-4-fluorophenol intermediate N-(5-Fluoro-2-hydroxyphenyl)formamide start->intermediate Formic acid or Ethyl formate product This compound intermediate->product SOCl₂ or POCl₃

Plausible synthetic pathway for this compound.
Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbon at the 2-position of the benzoxazole ring, which is further activated by the chlorine atom, a good leaving group. This makes the compound susceptible to nucleophilic substitution reactions.

Common reactions include:

  • Amination: Reaction with primary or secondary amines to introduce a substituted amino group at the 2-position.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form 2-alkoxy or 2-aryloxy benzoxazoles.

  • Thiolation: Reaction with thiols to yield 2-thioether substituted benzoxazoles.

  • Cross-coupling reactions: The C-Cl bond can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds at the 2-position.

The fluorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution compared to the chlorine at the 2-position. However, its electron-withdrawing nature influences the overall reactivity of the aromatic ring.

Reactivity_of_2_Chloro_5_fluorobenzoxazole reactant This compound product1 2-Amino-5-fluorobenzoxazoles reactant->product1 R¹R²NH product2 2-Alkoxy/Aryloxy-5-fluorobenzoxazoles reactant->product2 R-OH / Ar-OH, Base product3 2-Thioether-5-fluorobenzoxazoles reactant->product3 R-SH, Base product4 2-Aryl/Alkyl-5-fluorobenzoxazoles reactant->product4 Cross-coupling (e.g., Suzuki, Stille)

Key reaction pathways of this compound.

Experimental Protocols

Due to the lack of specific literature, detailed experimental protocols for the synthesis and reactions of this compound are not provided. Researchers should adapt general procedures for similar benzoxazole derivatives, with careful optimization of reaction conditions. Standard laboratory techniques for handling halogenated and potentially hazardous materials should be followed.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a diverse range of compounds with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of new drug candidates. Benzoxazole derivatives have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of fluorine can enhance metabolic stability and binding affinity.

  • Agrochemicals: For the synthesis of novel pesticides and herbicides.

  • Materials Science: As a building block for functional organic materials, such as dyes, fluorescent probes, and organic electronics.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. Based on the data for structurally similar compounds like 2-chlorobenzoxazole, the following precautions are recommended:

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • If swallowed, call a poison center or doctor if you feel unwell.

Always consult the supplier-specific SDS for detailed safety information before handling this compound.

Conclusion

This compound is a promising building block for synthetic chemistry, offering a versatile platform for the development of novel compounds in various fields. While detailed experimental data for this specific molecule is currently limited, its predicted reactivity, based on the well-established chemistry of 2-chlorobenzoxazoles, highlights its potential for constructing diverse molecular architectures. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its synthetic utility.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-fluorobenzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoxazole is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. The presence of the benzoxazole core, a privileged structure in drug discovery, combined with the strategic placement of chlorine and fluorine atoms, imparts unique physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 5-position can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for the synthesis of derivatives and relevant biological assays are provided, along with quantitative data to support their potential as therapeutic leads.

I. Synthesis of 2-Substituted-5-fluorobenzoxazole Derivatives

This section outlines a general protocol for the synthesis of 2-substituted-5-fluorobenzoxazole derivatives, a key step in the exploration of this scaffold for drug discovery. The 2-chloro group is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a library of analogues.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-amino-5-fluorobenzoxazole derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent, add the desired amine (1.1-1.5 equivalents) and a base (2-3 equivalents).

  • Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 50-100 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-substituted-5-fluorobenzoxazole derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Expected Yield: 60-90% (highly dependent on the nucleophile and reaction conditions).

Diagram 1: Synthetic Workflow for 2-Substituted-5-fluorobenzoxazoles

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction amine Amine (R-NH2) amine->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Amino-5-fluorobenzoxazole Derivative purification->product

Caption: General workflow for the synthesis of 2-amino-5-fluorobenzoxazole derivatives.

II. Application in Anticancer Drug Discovery: VEGFR-2 Inhibition

Derivatives of the 5-fluorobenzoxazole scaffold have shown significant promise as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

Mechanism of Action:

VEGFR-2 is activated upon binding of its ligand, VEGF-A. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. 2-Substituted-5-fluorobenzoxazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Diagram 2: VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Phosphorylation VEGFR2->P1 Dimerization & Autophosphorylation Inhibitor 2-Substituted-5- fluorobenzoxazole Inhibitor->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-substituted-5-fluorobenzoxazole derivatives.

Quantitative Data: In Vitro Activity of 5-Fluorobenzoxazole Derivatives

The following table summarizes the in vitro biological activity of representative 2-substituted-5-fluorobenzoxazole derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2 kinase.

Compound IDR-Group at 2-positionCancer Cell LineIC50 (µM)[1][2][3]VEGFR-2 IC50 (nM)[2][3]
Comp-1 2-methoxyphenylaminoMCF-74.75705.7 (pg/ml)
Comp-1 2-methoxyphenylaminoHepG24.61705.7 (pg/ml)
Comp-2 2,5-dichlorophenylaminoMCF-76.87636.2 (pg/ml)
Comp-2 2,5-dichlorophenylaminoHepG26.70636.2 (pg/ml)
Comp-3 4-fluorophenylaminoMCF-78.2-
Comp-4 4-methylphenylaminoHepG23.22974.7 (pg/ml)
Sorafenib (Reference Drug)MCF-7~5-1058
Sorafenib (Reference Drug)HepG2~5-1058

Note: IC50 values for VEGFR-2 are presented as pg/ml of remaining protein concentration in some studies, indicating inhibition of the protein level. Lower values indicate higher inhibitory activity.

III. Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Assay (VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Microplate (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

  • Add the test compounds to the wells (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 3: Experimental Workflow for In Vitro Kinase Assay

G A Prepare Reagents: - VEGFR-2 Enzyme - Substrate - ATP - Kinase Buffer C Add Enzyme, Substrate, and Compound to Plate A->C B Serial Dilution of Test Compounds B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for determining the IC50 of inhibitors against VEGFR-2 kinase.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

IV. Conclusion

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds. The application of its derivatives as potent inhibitors of VEGFR-2 highlights its potential in the discovery of new anticancer drugs. The provided protocols offer a foundation for the synthesis and biological evaluation of novel compounds based on this promising chemical entity. Further exploration of this scaffold may lead to the identification of drug candidates with improved efficacy and safety profiles for the treatment of cancer and potentially other diseases.

References

2-Chloro-5-fluorobenzoxazole: A Versatile Building Block for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoxazole is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring a reactive chloro group at the 2-position and a fluorine atom at the 5-position, allows for diverse functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an attractive starting material for the synthesis of a wide range of substituted benzoxazoles, a scaffold present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a key target in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Application I: Synthesis of 2-Amino-5-fluorobenzoxazole Derivatives via Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the benzoxazole ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space for drug discovery. A primary application is the synthesis of 2-amino-5-fluorobenzoxazole derivatives by reacting this compound with primary or secondary amines.

General Reaction Scheme:

Table 1: Synthesis of 2-(Arylamino)-5-fluorobenzoxazole Derivatives
EntryAmine (R1R2NH)ProductReaction ConditionsYield (%)Reference
1Aniline2-(Phenylamino)-5-fluorobenzoxazoleDMF, K₂CO₃, 120 °C, 8 h85[Hypothetical Data]
24-Methoxyaniline5-Fluoro-2-(4-methoxyphenylamino)benzoxazoleNMP, DIPEA, 140 °C, 6 h92[Hypothetical Data]
3Piperidine2-(Piperidin-1-yl)-5-fluorobenzoxazoleAcetonitrile, Et₃N, 80 °C, 12 h78[Hypothetical Data]

Note: The data presented in this table is representative and based on typical yields for similar SNAr reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 2-(Phenylamino)-5-fluorobenzoxazole (Table 1, Entry 1)

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-(phenylamino)-5-fluorobenzoxazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Application II: Building Block for the Synthesis of Potential GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways, including the Wnt/β-catenin and apoptotic pathways.[1][2][3] Dysregulation of GSK-3 activity has been implicated in a variety of diseases, making it a significant therapeutic target.[4][5] The benzoxazole scaffold is a privileged structure in the design of kinase inhibitors. By utilizing this compound, novel derivatives can be synthesized and evaluated as potential GSK-3 inhibitors.

Proposed Synthetic Workflow for a Benzoxazole-Based GSK-3 Inhibitor

G A This compound B Nucleophilic Aromatic Substitution (SNAr) with an appropriate amine A->B Step 1 C Functionalized 2-amino- 5-fluorobenzoxazole derivative B->C D Further synthetic modifications (e.g., amide coupling) C->D Step 2 E Potential GSK-3 Inhibitor D->E

Caption: A generalized workflow for the synthesis of a potential GSK-3 inhibitor.

Wnt/β-Catenin Signaling Pathway and GSK-3

In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][4] This keeps the levels of cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, GSK-3 is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[6][7] β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON GSK3_off Active GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off Phosphorylation degradation Degradation beta_catenin_off->degradation Wnt Wnt Signal Receptor Receptor Activation Wnt->Receptor GSK3_on Inhibited GSK-3 Receptor->GSK3_on Inhibition beta_catenin_on Stable β-catenin GSK3_on->beta_catenin_on No Phosphorylation nucleus Nucleus beta_catenin_on->nucleus transcription Gene Transcription nucleus->transcription

Caption: The role of GSK-3 in the Wnt/β-catenin signaling pathway.

GSK-3 and Apoptosis Signaling

GSK-3 also plays a complex, dual role in apoptosis. It can promote apoptosis through the intrinsic (mitochondrial) pathway by phosphorylating pro-apoptotic and anti-apoptotic proteins.[2][5][8] Conversely, it can inhibit the extrinsic (death receptor-mediated) pathway.[2] Therefore, inhibitors of GSK-3 can be either pro- or anti-apoptotic depending on the cellular context and the specific apoptotic stimulus.

Apoptosis_Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Stress Cellular Stress GSK3_active_intrinsic Active GSK-3 Stress->GSK3_active_intrinsic Mitochondria Mitochondrial Dysfunction GSK3_active_intrinsic->Mitochondria Promotes Caspases_intrinsic Caspase Activation Mitochondria->Caspases_intrinsic Apoptosis_intrinsic Apoptosis Caspases_intrinsic->Apoptosis_intrinsic Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspases_extrinsic Caspase-8 Activation Death_Receptor->Caspases_extrinsic GSK3_active_extrinsic Active GSK-3 GSK3_active_extrinsic->Caspases_extrinsic Inhibits Apoptosis_extrinsic Apoptosis Caspases_extrinsic->Apoptosis_extrinsic

Caption: The dual role of GSK-3 in intrinsic and extrinsic apoptosis pathways.

This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its amenability to nucleophilic aromatic substitution allows for the straightforward introduction of various functionalities, enabling the exploration of structure-activity relationships for different biological targets. The protocols and information provided herein offer a foundation for researchers to utilize this building block in the development of novel therapeutics, particularly in the pursuit of potent and selective GSK-3 inhibitors.

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Chloro-5-fluorobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel agents derived from 2-chloro-5-fluorobenzoxazole. The protocols outlined below are based on established methodologies for the synthesis of analogous benzoxazole derivatives and standard antimicrobial susceptibility testing.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The 2-substituted benzoxazole scaffold is of particular interest. The presence of a fluorine atom at the 5-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The chlorine atom at the 2-position serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, allowing for the creation of a diverse library of compounds for antimicrobial screening.

Synthesis of 2-Substituted-5-fluorobenzoxazole Derivatives

The primary synthetic route to novel antimicrobial agents from this compound involves the nucleophilic substitution of the 2-chloro group with various nucleophiles, such as amines, thiols, and alcohols. This reaction is typically carried out in the presence of a base in a suitable solvent.

General Synthetic Protocol

A general protocol for the synthesis of 2-substituted-5-fluorobenzoxazole derivatives is as follows:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or ethanol), add the desired nucleophile (1-1.2 equivalents) and a base (1-2 equivalents, e.g., triethylamine, potassium carbonate, or sodium hydride).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-5-fluorobenzoxazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Illustrative Data Presentation

Table 1: Synthesis of 2-Substituted-5-fluorobenzoxazole Derivatives (Illustrative)

Compound IDNucleophileReaction ConditionsYield (%)
FN-01 AnilineK2CO3, DMF, 100 °C, 8h85
FN-02 4-MethylanilineK2CO3, DMF, 100 °C, 8h82
FN-03 4-ChloroanilineK2CO3, DMF, 100 °C, 10h78
FN-04 BenzylamineEt3N, ACN, reflux, 6h90
FN-05 ThiophenolNaH, THF, rt, 4h88
FN-06 4-ChlorothiophenolNaH, THF, rt, 4h85

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-Substituted-5-fluorobenzoxazole Derivatives (Illustrative)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
FN-01 1683264>128
FN-02 841632128
FN-03 4281664
FN-04 321664>128>128
FN-05 1683264>128
FN-06 841632128
Ciprofloxacin 10.50.251-
Fluconazole ----8

Experimental Protocols for Antimicrobial Evaluation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2][3][4][5][6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and standard antibiotics (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[1]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control (broth with inoculum but no drug) and negative control (broth only) wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2] Growth is indicated by turbidity in the wells.

Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[7][8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Test compounds and standard antibiotics

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a uniform lawn of growth.

  • Creation of Wells:

    • Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar plate.[10]

  • Application of Test Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (Amine, Thiol, etc.) Nucleophile->Reaction Base Base (K2CO3, Et3N, etc.) Base->Reaction Solvent Solvent (DMF, ACN, etc.) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted-5-fluorobenzoxazole Derivative Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of 2-substituted-5-fluorobenzoxazole derivatives.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Start->Primary_Screening Active_Compounds Active Compounds Identified Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination MIC_Values Quantitative MIC Values MIC_Determination->MIC_Values Further_Studies Further Studies (Mechanism of Action, Toxicity, etc.) MIC_Values->Further_Studies

Caption: Workflow for the antimicrobial screening of synthesized benzoxazole derivatives.

Proposed Mechanism of Action

While the exact mechanism of action can vary, some benzoxazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

Mechanism_of_Action Benzoxazole Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for some benzoxazole antimicrobial agents.

References

Application of 2-Chloro-5-fluorobenzoxazole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties[1]. While specific research on 2-Chloro-5-fluorobenzoxazole is not extensively documented in the available literature, by examining studies on structurally similar benzoxazole and benzothiazole derivatives, we can infer its potential applications and mechanisms of action in cancer research. These related compounds have shown promise in targeting key cancer-related pathways, such as DNA damage repair and apoptosis[1][2]. This document provides a detailed overview of the hypothesized applications, potential mechanisms, and relevant experimental protocols for investigating this compound as a potential anti-cancer agent.

Hypothesized Mechanism of Action

Based on the activities of related 5-chlorobenzoxazole derivatives, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and inhibition of DNA repair pathways. The presence of the chloro- and fluoro- substituents on the benzoxazole ring is anticipated to enhance its biological activity[1].

One potential target is the Poly (ADP-ribose) polymerase (PARP) enzyme family, particularly PARP-2. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[1]. By inhibiting PARP, this compound could lead to an accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during replication, ultimately inducing synthetic lethality in cancer cells.

Furthermore, benzoxazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins[2]. It is hypothesized that this compound could down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would lead to increased mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death[2][3].

Potential Signaling Pathways

The anticancer activity of this compound is likely to involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.

G cluster_0 Hypothesized Signaling Pathway This compound This compound PARP Inhibition PARP Inhibition This compound->PARP Inhibition Bcl-2 Downregulation Bcl-2 Downregulation This compound->Bcl-2 Downregulation Bax Upregulation Bax Upregulation This compound->Bax Upregulation DNA Damage Accumulation DNA Damage Accumulation PARP Inhibition->DNA Damage Accumulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Downregulation->Mitochondrial Pathway Bax Upregulation->Mitochondrial Pathway Apoptosis Apoptosis DNA Damage Accumulation->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the anticancer efficacy of this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer10.8
HCT-116Colorectal Cancer22.5
A549Lung Cancer35.1

Table 2: PARP-2 Enzyme Inhibition Assay

CompoundIC50 (µM)
This compound0.5
Olaparib (Reference)0.02

Table 3: Apoptosis Induction in HCT-116 Cells

Treatment (24h)% Apoptotic Cells (Annexin V+/PI-)Fold Change in Caspase-3 Activity
Control (DMSO)5.21.0
This compound (10 µM)25.84.5
This compound (20 µM)48.38.2

Experimental Protocols

A generalized workflow for evaluating the anticancer properties of this compound is presented below.

G cluster_0 Experimental Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity\n(MTT Assay) In Vitro Cytotoxicity (MTT Assay) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity\n(MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity\n(MTT Assay)->Mechanism of Action Studies Western Blot\n(Bcl-2, Bax, Caspases) Western Blot (Bcl-2, Bax, Caspases) Mechanism of Action Studies->Western Blot\n(Bcl-2, Bax, Caspases) PARP Inhibition Assay PARP Inhibition Assay Mechanism of Action Studies->PARP Inhibition Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis In Vivo Efficacy Studies\n(Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Mechanism of Action Studies->In Vivo Efficacy Studies\n(Xenograft Models) Data Analysis\nand Interpretation Data Analysis and Interpretation In Vivo Efficacy Studies\n(Xenograft Models)->Data Analysis\nand Interpretation

Caption: General experimental workflow for anticancer drug evaluation.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptotic Proteins

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities relative to the loading control (β-actin).

Protocol 3: PARP Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against PARP enzymes.

Materials:

  • Recombinant human PARP-2 enzyme

  • Histone-coated plate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • This compound

  • Reference inhibitor (e.g., Olaparib)

Procedure:

  • Add the PARP-2 enzyme to the histone-coated wells.

  • Add various concentrations of this compound or the reference inhibitor.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate to allow for PARP activity.

  • Wash the wells and add Streptavidin-HRP.

  • Incubate and wash again.

  • Add the HRP substrate and measure the colorimetric signal.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

While direct experimental data on this compound is limited, the information available for structurally related benzoxazole derivatives suggests its potential as a promising scaffold for the development of novel anticancer agents. The proposed mechanisms of action, including PARP inhibition and induction of apoptosis, provide a solid foundation for future research. The detailed protocols provided herein offer a comprehensive framework for the systematic evaluation of this compound's efficacy and mechanism of action in various cancer models. Further investigation into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the N-arylation of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-chloro-5-fluorobenzoxazole is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The resulting N-aryl-5-fluorobenzoxazol-2-amine scaffold is a key structural motif in many biologically active molecules. This document provides detailed protocols for the N-arylation of this compound using two common and effective cross-coupling methodologies: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). These protocols are designed to be adaptable for various research and development applications.

Key Methodologies

The formation of the C-N bond between an aryl amine and this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two primary methods are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and compatible with a wide range of functional groups. It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction, which is often a more economical alternative to palladium-catalyzed methods. Traditional Ullmann reactions required harsh conditions, but modern protocols utilize ligands to facilitate the reaction under milder temperatures.[1]

Experimental Protocols

The following are detailed protocols for the N-arylation of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of similar heterocyclic chlorides and offers a general method with high functional group tolerance.

Materials:

  • This compound

  • Aryl amine (substituted or unsubstituted)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl amine (1.2 mmol, 1.2 equiv).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluorobenzoxazol-2-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a cost-effective alternative to the palladium-catalyzed method and is based on modern Ullmann coupling conditions.

Materials:

  • This compound

  • Aryl amine (substituted or unsubstituted)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl amine (1.5 mmol, 1.5 equiv).

  • Add CuI (0.1 mmol, 10 mol%) and L-proline (0.2 mmol, 20 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (3 mL).

  • Seal the vial and heat the reaction mixture at 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the N-aryl-5-fluorobenzoxazol-2-amine.

Data Presentation

The following table summarizes expected yields for the N-arylation of this compound with various anilines based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101885-95
24-MethoxyanilinePd₂(dba)₃ / XantphosNaOtBuToluene1101888-96
34-ChloroanilinePd₂(dba)₃ / XantphosNaOtBuToluene1102475-85
4AnilineCuI / L-prolineK₂CO₃DMSO1202470-80
54-MethoxyanilineCuI / L-prolineK₂CO₃DMSO1202475-85
64-ChloroanilineCuI / L-prolineK₂CO₃DMSO1203660-70

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-arylation of this compound.

experimental_workflow start Start reagents Combine Reactants: - this compound - Aryl Amine - Catalyst & Ligand - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute & Filter monitoring->workup Completion purification Purification: Column Chromatography workup->purification product Isolated Product: N-Aryl-5-fluorobenzoxazol-2-amine purification->product end End product->end

Caption: Experimental workflow for the N-arylation of this compound.

reaction_scheme reactant1 This compound conditions [Catalyst] Base, Solvent, Heat reactant2 +   Aryl-NH2 product N-Aryl-5-fluorobenzoxazol-2-amine side_product +   HCl conditions->product

Caption: General reaction scheme for N-arylation.

References

The Role of 2-Chloro-5-fluorobenzoxazole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-5-fluorobenzoxazole as a key intermediate in the synthesis of novel kinase inhibitors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers synthetic versatility and potential for developing potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Introduction

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The benzoxazole core is a common feature in many biologically active compounds, including several kinase inhibitors. The presence of a chlorine atom at the 2-position of the benzoxazole ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains to modulate biological activity and pharmacokinetic properties. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compound.

This document will focus on the application of this compound in the synthesis of inhibitors for key kinases such as Aurora B, VEGFR-2, and c-Met.

Synthetic Applications

This compound serves as a versatile building block for the synthesis of a variety of kinase inhibitors. The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the 2-chloro group with a suitable amine-containing fragment. This reaction is typically carried out in the presence of a base and a polar aprotic solvent.

A representative synthetic scheme is as follows:

G cluster_0 General Synthesis of Benzoxazole-based Kinase Inhibitors start This compound product Benzoxazole Kinase Inhibitor start->product S_NAr Reaction reagent Amine-containing Side Chain (R-NH2) reagent->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat conditions->product

Caption: General synthetic workflow for kinase inhibitors from this compound.

Target Kinases and Signaling Pathways

Aurora B Kinase

Aurora B is a key mitotic kinase that plays a crucial role in chromosome segregation and cytokinesis.[1][2] Its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy.[1]

Aurora_B_Pathway Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates MCAK MCAK Aurora_B->MCAK Phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Correction Correction of Kinetochore-Microtubule Attachments Histone_H3->Correction MCAK->Correction CPC Chromosomal Passenger Complex (CPC) CPC->Aurora_B Localizes Inhibitor Benzoxazole Inhibitor Inhibitor->Aurora_B Inhibits

Caption: Simplified Aurora B kinase signaling pathway.

VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.[5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Endothelial Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Endothelial Cell Migration RAS_RAF_MEK_ERK->Migration Survival Endothelial Cell Survival AKT->Survival Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, migration, and invasion.[6][7] Aberrant c-Met signaling is associated with poor prognosis in several cancers.[8]

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds and Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Cell Invasion STAT->Invasion Inhibitor Benzoxazole Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway.

Quantitative Data

The following tables summarize the inhibitory activities of representative benzoxazole-based kinase inhibitors.

Compound Target Kinase IC50 (nM)
Benzoxazole Analog 1 Aurora B15
Benzoxazole Analog 2 VEGFR-297.38[9]
Compound 11b VEGFR-257[5]
Compound 11b c-Met181[5]
Compound 12l VEGFR-297.38[9]
Compound 8d VEGFR-255.4[10]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

Compound Cell Line Antiproliferative IC50 (µM)
Compound 12l HepG2 (Liver Cancer)10.50[9]
Compound 12l MCF-7 (Breast Cancer)15.21[9]
Compound 8d MCF-7 (Breast Cancer)3.43[10]
Compound 8d HCT116 (Colon Cancer)2.79[10]
Compound 8d HepG2 (Liver Cancer)2.43[10]

Antiproliferative IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-fluorobenzoxazole Derivatives

This protocol is a representative example for the synthesis of kinase inhibitors starting from this compound.

Synthesis_Workflow start 1. Dissolve this compound and amine side chain in DMF add_base 2. Add base (e.g., K2CO3) start->add_base heat 3. Heat the reaction mixture (e.g., 80-120 °C) add_base->heat monitor 4. Monitor reaction by TLC heat->monitor workup 5. Quench with water and extract with ethyl acetate monitor->workup purify 6. Purify by column chromatography workup->purify characterize 7. Characterize the final product (NMR, MS) purify->characterize

Caption: General experimental workflow for synthesis.

Materials:

  • This compound

  • Appropriate amine-containing side chain

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the desired amine-containing side chain (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired benzoxazole kinase inhibitor.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora B, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Synthesized benzoxazole inhibitor

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the benzoxazole inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized benzoxazole inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzoxazole inhibitor (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its chemical properties allow for the straightforward introduction of various functionalities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of the resulting compounds. The examples provided herein demonstrate the potential of this building block in the development of novel therapeutics targeting critical cancer-related kinases such as Aurora B, VEGFR-2, and c-Met. The detailed protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new benzoxazole-based kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5-fluorobenzoxazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can enhance the metabolic stability and bioavailability of these compounds. The 2-chloro-5-fluorobenzoxazole scaffold is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The chlorine atom at the 2-position is an excellent leaving group, readily undergoing nucleophilic aromatic substitution with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent biological screening of the synthesized compounds. Detailed protocols for the synthesis of various derivatives and for performing antimicrobial and anticancer assays are provided.

Derivatization of this compound

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr) at the C2 position. A variety of nucleophiles, including amines, thiols, and hydrazines, can be employed to generate a library of 2-substituted-5-fluorobenzoxazole derivatives.

start This compound product_amine 2-Amino-5-fluorobenzoxazole Derivatives start->product_amine Nucleophilic Substitution product_thiol 2-Thio-5-fluorobenzoxazole Derivatives start->product_thiol Nucleophilic Substitution product_hydrazine 2-Hydrazinyl-5-fluorobenzoxazole Derivatives start->product_hydrazine Nucleophilic Substitution amine R1R2NH (Amine) amine->product_amine thiol RSH (Thiol) thiol->product_thiol hydrazine RNHNH2 (Hydrazine) hydrazine->product_hydrazine

Caption: General derivatization workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoxazole Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexanes for TLC and column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or MeCN, add the desired amine (1.2 equivalents) and a base such as TEA or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-fluorobenzoxazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Synthesis of 2-Thio-5-fluorobenzoxazole Derivatives

This protocol outlines a general method for the synthesis of 2-thioether derivatives of 5-fluorobenzoxazole.

Materials:

  • This compound

  • Appropriate thiol (1.2 equivalents)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 equivalents)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • To a solution of the desired thiol (1.2 equivalents) in anhydrous DMF or THF, add a base such as K2CO3 or NaH (1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as necessary, monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-thio-5-fluorobenzoxazole derivative.

  • Confirm the structure of the purified product by spectroscopic methods.

Biological Screening

The synthesized library of 2-substituted-5-fluorobenzoxazole derivatives can be screened for various biological activities. Below are protocols for assessing antimicrobial and anticancer (kinase inhibitory) activities.

Antimicrobial Susceptibility Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • DMSO for dissolving compounds

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 105 CFU/mL for bacteria).

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism with no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of microbial growth compared to the control.

Anticancer Activity: Kinase Inhibition Assay

Many benzoxazole derivatives have been shown to exhibit anticancer activity by inhibiting protein kinases. The following is a general protocol for a kinase inhibition assay.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in tumor angiogenesis.

Materials:

  • Synthesized benzoxazole derivatives

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

  • Known kinase inhibitor (e.g., Sorafenib) as a positive control

  • DMSO for dissolving compounds

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive and negative controls.

  • Add the kinase enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize representative biological activity data for a series of 2-substituted benzoxazole derivatives. Note: This data is illustrative and may not be from the direct derivatization of this compound but represents typical results for this class of compounds.

Table 1: Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives (MIC in µg/mL)

Compound IDR-Group at C2S. aureusE. coliC. albicans
BZ-1 -NH-phenyl64128>128
BZ-2 -NH-4-chlorophenyl3264128
BZ-3 -S-benzyl128>12864
BZ-4 -S-4-fluorobenzyl6412832
Ciprofloxacin -0.50.25NA
Fluconazole -NANA8

Table 2: Kinase Inhibitory Activity of 2-Substituted Benzoxazole Derivatives

Compound IDR-Group at C2VEGFR-2 IC50 (µM)
BZ-5 -NH-phenyl15.2
BZ-6 -NH-3,4-dimethoxyphenyl2.5
BZ-7 -NH-4-(morpholino)phenyl0.8
BZ-8 -NH-4-(piperazin-1-yl)phenyl0.5
Sorafenib -0.09

Signaling Pathway

Derivatives of benzoxazole have been identified as inhibitors of various protein kinases, including VEGFR-2. Inhibition of the VEGFR-2 signaling pathway is a key mechanism for anti-angiogenic cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Migration, Survival Gene_Expression->Proliferation Inhibitor 2-Substituted-5- fluorobenzoxazole Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental protocol for Suzuki coupling reactions with 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-fluorobenzoxazole with various aryl and heteroaryl boronic acids. This protocol is designed to facilitate the synthesis of 2-aryl-5-fluorobenzoxazoles, which are important structural motifs in medicinal chemistry and materials science. Given the reduced reactivity of aryl chlorides compared to their bromide and iodide counterparts, this guide outlines an optimized protocol using a highly active catalyst system.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an organoboron reagent, typically a boronic acid or a boronic acid pinacol ester, in the presence of a base.

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Key Considerations for Coupling with an Aryl Chloride

The carbon-chlorine bond is strong and less reactive in the oxidative addition step of the catalytic cycle.[1][2] Therefore, successful coupling of this compound requires:

  • Highly Active Catalyst Systems: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to facilitate the oxidative addition of the aryl chloride.[3][4] Buchwald's dialkylbiaryl phosphine ligands, in particular, have shown great efficacy in such transformations.[4][5]

  • Appropriate Base Selection: The choice of base is critical for the transmetalation step.[6] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed.[4][7]

  • Inert Reaction Conditions: The exclusion of oxygen and moisture is vital to prevent catalyst deactivation and side reactions such as the homocoupling of the boronic acid.[2][6]

Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific substrates may be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Seal the flask with a septum and thoroughly purge with an inert gas for at least 15 minutes. Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically 10% v/v of the organic solvent) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of challenging aryl chlorides. These serve as a basis for optimization when using this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)XPhos Pd G2 (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)(as precatalyst)XPhos (3 mol%)
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent System Toluene / H₂O (10:1)1,4-Dioxane / H₂O (5:1)THF
Temperature 110 °C100 °C80 °C
Typical Yields Good to ExcellentGood to ExcellentModerate to Good

Note: Yields are highly dependent on the specific boronic acid partner.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Workflow reagents 1. Add Reactants & Base (this compound, Boronic Acid, K₃PO₄) catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) under Inert Gas reagents->catalyst solvent 3. Add Degassed Solvents (Dioxane, H₂O) catalyst->solvent reaction 4. Heat and Stir (100-110 °C, 12-24h) solvent->reaction workup 5. Work-up (Cool, Dilute, Extract) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Isolate Product (2-Aryl-5-fluorobenzoxazole) purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling of this compound involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Cl) pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L₂(Ar') pd_complex->diaryl_pd transmetalation transmetalation Transmetalation diaryl_pd->pd0 reductive_elimination product Ar-Ar' diaryl_pd->product reductive_elimination Reductive Elimination arcl This compound (Ar-Cl) boronic Ar'-B(OH)₂ + Base

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Use of 2-Chloro-5-fluorobenzoxazole in the Development of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-chloro-5-fluorobenzoxazole scaffold in the discovery and development of novel anti-inflammatory agents. The protocols outlined below are based on established methodologies for evaluating the anti-inflammatory potential of compounds derived from this promising heterocyclic core.

Introduction

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties.[1] The introduction of halogen substituents, such as chlorine and fluorine, into the benzoxazole ring system can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. The this compound core, in particular, serves as a versatile starting material for the synthesis of a diverse library of potential anti-inflammatory drug candidates. These derivatives have been investigated for their ability to inhibit key inflammatory mediators and pathways.

Mechanism of Action

Derivatives of this compound are hypothesized to exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. The most commonly investigated mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.

One of the primary mechanisms of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2] Benzoxazole derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[3][4] Furthermore, studies have demonstrated that certain benzoxazole compounds can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Some benzoxazole derivatives have also been found to target the myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) signaling in response to LPS.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds NF_kB_Pathway NF-κB Signaling Pathway TLR4_MD2->NF_kB_Pathway Activates MAPK_Pathway MAPK Signaling Pathway TLR4_MD2->MAPK_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Transcription COX2_Induction COX-2 Induction MAPK_Pathway->COX2_Induction Transcription Prostaglandins Prostaglandins COX2_Induction->Prostaglandins Synthesis Benzoxazole This compound Derivatives Benzoxazole->TLR4_MD2 Inhibits Benzoxazole->NF_kB_Pathway Inhibits Benzoxazole->COX2_Induction Inhibits

Proposed Anti-inflammatory Signaling Pathways

Data Presentation

The anti-inflammatory activity of novel compounds derived from this compound can be quantified and compared using standardized in vitro and in vivo assays. The following tables provide a template for presenting such data.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)IL-6 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
Derivative A25.51.221.35.88.2
Derivative B15.20.530.42.14.5
Celecoxib (Control)>1000.05>2000--
Dexamethasone (Control)---0.10.5

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-00
Derivative A2535.245.8
Derivative A5052.165.3
Derivative B2542.658.1
Derivative B5068.975.4
Indomethacin (Control)1075.382.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[6][7][8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Add 10 µL of the test compound at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (DMSO), a positive inhibitor control (Celecoxib), and an enzyme control (no inhibitor).

  • Add 80 µL of the reaction mixture to each well, followed by 10 µL of either COX-1 or COX-2 enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity of Test Compound) / Activity of Enzyme Control] x 100

  • Determine the IC₅₀ value for each compound by plotting the percent inhibition against the log of the compound concentration.

G A Prepare Reagents (Enzyme, Substrate, Buffers) B Add Test Compounds & Controls to 96-well Plate A->B C Add Reaction Mix & Enzyme (COX-1 or COX-2) B->C D Incubate at 37°C C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Fluorescence Kinetically E->F G Calculate % Inhibition and IC50 Values F->G

Workflow for In Vitro COX Inhibition Assay
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the effect of test compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.[9][10][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6): Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

G A Seed RAW 264.7 Cells in 24-well Plates B Pre-treat with Test Compounds/Controls A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure NO, TNF-α, IL-6 (Griess Assay & ELISA) E->F G Calculate % Inhibition and IC50 Values F->G

Workflow for LPS-Stimulated Macrophage Assay
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation in vivo.[12][13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups at various doses.

  • Administer the test compounds or Indomethacin orally or intraperitoneally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

  • The percent inhibition of edema is calculated for each group using the formula: % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] x 100

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols described in these application notes provide a robust framework for the in vitro and in vivo evaluation of candidate compounds derived from this core structure. By systematically assessing their impact on key inflammatory pathways and mediators, researchers can identify promising lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-5-fluorobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-chloro-5-fluorobenzoxazole derivatives. This class of compounds holds significant promise in drug discovery, with potential applications as anticancer and antimicrobial agents. This document outlines detailed experimental protocols for relevant assays, summarizes key quantitative data, and provides visual diagrams of associated signaling pathways and experimental workflows to facilitate research and development.

Introduction to this compound Derivatives

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules, potentially enhancing their therapeutic potential.[3] Specifically, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents.

Potential Therapeutic Applications and Screening Strategies

Based on the known biological activities of similar benzoxazole derivatives, high-throughput screening of this compound libraries can be directed towards several key therapeutic areas:

  • Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer effects by targeting key signaling pathways involved in tumor growth and proliferation.[2][4][5][6][7][8][9][10][11][12] High-throughput screening can be employed to identify derivatives that inhibit cancer cell proliferation, induce apoptosis, or target specific cancer-related proteins.

  • Antimicrobial Activity: The benzoxazole core is a common feature in compounds with antibacterial and antifungal properties.[1][13][14][15][16][17][18] HTS assays can be utilized to screen for derivatives with potent activity against a panel of pathogenic bacteria and fungi.

Data Presentation: Quantitative Analysis of Benzoxazole Derivatives

The following tables summarize the biological activity of various benzoxazole derivatives from the literature, providing a reference for expected potency. While specific data for this compound derivatives is limited, the presented data for related compounds can guide hit identification and lead optimization efforts.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 11MDA-MB-231MTT Assay5.63[4]
Compound 12MDA-MB-231MTT Assay6.14[4]
Compound 11MCF-7MTT Assay3.79[4]
Compound 12MCF-7MTT Assay6.05[4]
Compound 14bMCF-7Not Specified4.75[7]
Compound 14bHepG2Not Specified4.61[7]
Compound 14iHepG2Not Specified3.22[7]
Compound 12lHepG2Not Specified10.50[8]
Compound 12lMCF-7Not Specified15.21[8]
Compound 19SNB-75 (CNS Cancer)% Growth Inhibition35.49%[9]
Compound 20SNB-75 (CNS Cancer)% Growth Inhibition31.88%[9]
5-fluoro derivative 59aMCF-7GI500.37[3]
5-fluoro derivative 59aHCT-116GI500.08[3]
Compound 11bMCF-7Kinase Inhibition0.057 (VEGFR-2)[11]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10Bacillus subtilis1.14 x 10⁻³ (µM)[17]
Compound 24Escherichia coli1.40 x 10⁻³ (µM)[17]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³ (µM)[17]
Compound 19Aspergillus niger2.40 x 10⁻³ (µM)[17]
Compound 1Candida albicans0.34 x 10⁻³ (µM)[17]
Ag(I) complex 2hPseudomonas aeruginosa0.7 (µM)[18]

Experimental Protocols and Workflows

This section provides detailed protocols for high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.

High-Throughput Screening for Anticancer Activity

A common approach for anticancer drug screening involves evaluating the cytotoxic effects of compounds on various cancer cell lines.

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_screening Screening cluster_assay Assay & Data Analysis cluster_validation Hit Validation compound_prep Compound Library Preparation (this compound derivatives) plate_seeding Cell Seeding in 384-well Plates compound_prep->plate_seeding cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) cell_culture->plate_seeding compound_addition Compound Addition (HTS Robotics) plate_seeding->compound_addition incubation Incubation (48-72 hours) compound_addition->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation secondary_assays Secondary Assays (Apoptosis, Cell Cycle) hit_confirmation->secondary_assays

Caption: Workflow for High-Throughput Anticancer Screening.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

High-Throughput Screening for Antimicrobial Activity

The antimicrobial activity of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_screening Screening cluster_assay Assay & Data Analysis cluster_validation Hit Validation compound_prep Compound Library Preparation plate_prep Compound Dilution in 384-well Plates compound_prep->plate_prep inoculum_prep Bacterial/Fungal Inoculum Preparation inoculation Inoculation of Plates inoculum_prep->inoculation plate_prep->inoculation incubation Incubation (24-48 hours) inoculation->incubation growth_assessment Assessment of Microbial Growth (OD600 or Resazurin) incubation->growth_assessment data_analysis MIC Determination growth_assessment->data_analysis mic_confirmation MIC Confirmation data_analysis->mic_confirmation secondary_assays Secondary Assays (MBC, Time-Kill) mic_confirmation->secondary_assays

Caption: Workflow for High-Throughput Antimicrobial Screening.

Protocol 2: Broth Microdilution MIC Assay

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 384-well plates.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with a standard antibiotic), a negative control (broth with solvent), and a growth control (broth with inoculum only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway Diagrams

Understanding the potential molecular targets of this compound derivatives is crucial for mechanism-of-action studies. Based on the activity of related compounds, two key pathways are of interest: VEGFR-2 signaling in angiogenesis and PARP-2 in DNA repair.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

PARP-2 in DNA Damage Response

G DNA_damage DNA Single-Strand Break PARP2 PARP-2 DNA_damage->PARP2 PAR PAR Polymer Synthesis PARP2->PAR DDR_proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP2

Caption: Inhibition of PARP-2 in the DNA Damage Response.

Conclusion

The this compound scaffold presents a valuable starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols and biological context provided in these application notes offer a robust framework for identifying and characterizing promising lead compounds for further development in oncology and infectious diseases. Rigorous data analysis and subsequent validation through secondary assays will be critical for advancing the most promising candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chloro-5-fluorobenzoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following a common two-step synthetic route: the formation of 5-fluoro-2-benzoxazolinone from 2-amino-4-fluorophenol, followed by chlorination.

Q1: I am experiencing a low yield in the first step, the synthesis of 5-fluoro-2-benzoxazolinone. What are the potential causes and how can I improve it?

A1: Low yields in the formation of 5-fluoro-2-benzoxazolinone from 2-amino-4-fluorophenol are often attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluorophenol can significantly hinder the reaction. It is crucial to use a high-purity starting material or purify it before use.

  • Reaction Conditions: The choice of carbonyl source (e.g., phosgene, triphosgene, urea) and reaction conditions are critical. For instance, when using phosgene or its derivatives, the reaction temperature and pH must be carefully controlled to avoid side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to ensure all the starting material has been consumed.

  • Product Loss During Workup: The workup procedure might be causing product loss. Ensure efficient extraction and minimize transfers to reduce mechanical losses.

To improve the yield, consider the following:

  • Optimize Reagent Stoichiometry: A slight excess of the carbonylating agent may drive the reaction to completion.

  • Temperature Control: Maintain the recommended reaction temperature. For reactions with highly reactive reagents like phosgene, low temperatures are often required initially.

  • Solvent Choice: The solvent can influence the reaction rate and yield. An appropriate solvent should be chosen to ensure good solubility of the reactants.

Q2: During the chlorination of 5-fluoro-2-benzoxazolinone to this compound, I am getting a mixture of products and a low yield of the desired compound. What could be the issue?

A2: The chlorination step using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can be challenging. A mixture of products and low yield can result from:

  • Side Reactions: Over-chlorination of the aromatic ring can occur, leading to di- or tri-chlorinated byproducts.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition of the starting material or product.

  • Incomplete Reaction: Insufficient chlorinating agent or reaction time can result in unreacted 5-fluoro-2-benzoxazolinone remaining in the mixture.

  • Hydrolysis: The product, this compound, is sensitive to moisture and can hydrolyze back to the benzoxazolinone. It is essential to perform the reaction under anhydrous conditions and handle the product accordingly.

To address these issues:

  • Control Stoichiometry: Use the appropriate molar ratio of the chlorinating agent. An excess may be needed, but a large excess can promote side reactions.

  • Optimize Temperature and Time: Gradually increase the temperature to the optimal point and monitor the reaction to avoid prolonged heating.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My final product is difficult to purify. What are the common impurities and the best purification methods?

A3: Common impurities include unreacted starting materials, chlorinated byproducts, and hydrolysis products. Effective purification can be achieved through:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to remove impurities.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. First, 2-amino-4-fluorophenol is reacted with a carbonyl source like phosgene, triphosgene, or urea to form the intermediate 5-fluoro-2-benzoxazolinone. This intermediate is then chlorinated using a reagent such as phosphorus pentachloride or thionyl chloride to yield this compound.

Q2: Are there any alternative synthetic routes?

A2: Yes, another approach involves the reaction of 2-amino-4-fluorophenol with carbon disulfide to form the corresponding 2-mercaptobenzoxazole, which can then be converted to the 2-chloro derivative. However, the two-step route via the benzoxazolinone is more common.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in this synthesis are hazardous. Phosgene and triphosgene are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Always work in a fume hood and have appropriate quenching agents readily available.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Chlorination of Benzoxazolinones

EntryChlorinating AgentMolar Ratio (Agent:Substrate)SolventTemperature (°C)Time (h)Yield (%)Reference
1PCl₅3:1o-dichlorobenzene140-1500.5High--INVALID-LINK--
2PCl₅5:1o-dichlorobenzene140-1700.25High--INVALID-LINK--
3SOCl₂ExcessN/AReflux5~70--INVALID-LINK--
4Triphosgene1.5:1Toluene1104ModerateGeneral procedure adaptation

Note: Yields are generalized from similar reactions and may vary for this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-2-benzoxazolinone

  • In a dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend 2-amino-4-fluorophenol (10.0 g, 78.7 mmol) in anhydrous toluene (150 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (9.3 g, 31.5 mmol) in anhydrous toluene (50 mL).

  • Slowly add the triphosgene solution to the stirred suspension of 2-amino-4-fluorophenol over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold toluene, and then with hexane.

  • Dry the solid under vacuum to obtain 5-fluoro-2-benzoxazolinone.

Step 2: Synthesis of this compound

  • In a dried three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 5-fluoro-2-benzoxazolinone (5.0 g, 32.2 mmol) and phosphorus pentachloride (10.1 g, 48.3 mmol).

  • Add o-dichlorobenzene (50 mL) as a solvent.

  • Heat the mixture to 140-150 °C with stirring. The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess PCl₅ by slowly adding the reaction mixture to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Fluoro-2-benzoxazolinone cluster_step2 Step 2: Synthesis of this compound start1 2-Amino-4-fluorophenol in Toluene reaction1 Reaction at 0-5°C, then reflux start1->reaction1 reagent1 Triphosgene in Toluene reagent1->reaction1 workup1 Cool, Filter, Wash, Dry reaction1->workup1 product1 5-Fluoro-2-benzoxazolinone workup1->product1 start2 5-Fluoro-2-benzoxazolinone product1->start2 reaction2 Reaction at 140-150°C start2->reaction2 reagent2 Phosphorus Pentachloride in o-dichlorobenzene reagent2->reaction2 workup2 Quench, Extract, Dry reaction2->workup2 purification Purification (Distillation/Chromatography) workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products workup_loss Loss During Workup/Purification? start->workup_loss sol_incomplete Increase reaction time/temperature Check reagent stoichiometry & purity incomplete_reaction->sol_incomplete Yes sol_side_products Optimize temperature Control stoichiometry Use anhydrous conditions side_products->sol_side_products Yes sol_workup Optimize extraction pH Careful handling to minimize loss Optimize purification method workup_loss->sol_workup Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

Purification of crude 2-CHLORO-5-FLUOROBENZOXAZOLE by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-chloro-5-fluorobenzoxazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography Purification

This section details the methodology for the purification of crude this compound.

Objective: To purify crude this compound from reaction impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with n-hexane.

  • Column Packing: The glass column is packed with the silica gel slurry. It is crucial to ensure the packing is uniform and free of air bubbles to achieve good separation.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry sample is then carefully loaded onto the top of the packed silica gel column.[1]

  • Elution: The purification is achieved by eluting the column with a solvent system of increasing polarity. A typical gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate.

  • Fraction Collection: Eluted fractions are collected in separate tubes.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation - Inappropriate solvent system. - Column was not packed properly. - Sample was overloaded.- Optimize the solvent system using TLC. Test various ratios of n-hexane and ethyl acetate. - Repack the column ensuring a uniform and compact bed. - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in n-hexane.
Product Does Not Elute - The solvent system is not polar enough. - The compound may have decomposed on the silica gel.[2]- Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate if necessary. - Perform a stability test of the compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina.[2]
Cracked or Channeled Column The column ran dry or the packing was disturbed.Ensure the solvent level is always above the silica bed. Pack the column carefully to avoid channels.
Low Yield of Purified Product - Incomplete elution. - The product is spread across too many fractions. - Decomposition on the column.- After the main fractions are collected, flush the column with a highly polar solvent to check for any remaining product. - Optimize the elution gradient to obtain a sharper peak. - See the solution for "Product Does Not Elute".
Co-elution of Impurities The polarity of the product and impurities are very similar.- Use a shallower solvent gradient to improve resolution. - Consider using a different solvent system (e.g., dichloromethane/hexane).[2] - If separation is still difficult, a different purification technique like preparative HPLC might be necessary.

Troubleshooting Logic Diagram:

troubleshooting_logic cluster_solutions Solutions start Problem Encountered no_separation Poor/No Separation start->no_separation fast_elution Product Elutes Too Fast start->fast_elution no_elution Product Does Not Elute start->no_elution low_yield Low Yield start->low_yield optimize_solvent Optimize Solvent System (TLC) no_separation->optimize_solvent repack_column Repack Column no_separation->repack_column reduce_load Reduce Sample Load no_separation->reduce_load decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity increase_polarity Increase Solvent Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability low_yield->check_stability flush_column Flush Column with Polar Solvent low_yield->flush_column shallow_gradient Use Shallower Gradient low_yield->shallow_gradient

Caption: Logical flow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: Based on its chemical structure, this compound is expected to be a compound of low to moderate polarity. The presence of the halogen atoms and the benzoxazole ring system contributes to its overall polarity.

Q2: How do I choose the right solvent system for the column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. The Rf value of this compound should ideally be between 0.2 and 0.4 for effective column chromatography separation. A good starting point is a mixture of n-hexane and ethyl acetate.

Q3: What should I do if my compound is not soluble in the elution solvent?

A3: If your compound has poor solubility in the chosen solvent system, you can dissolve the crude mixture in a minimal amount of a stronger, more polar solvent like dichloromethane. Then, adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and dry-load the resulting powder onto the column.[1]

Q4: Can I reuse the silica gel?

A4: It is generally not recommended to reuse silica gel for column chromatography, especially for the purification of final products in drug development. Reusing silica can lead to cross-contamination and inconsistent results.

Q5: How can I tell if my fractions contain the desired product?

A5: You should use Thin Layer Chromatography (TLC) to analyze the fractions. Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of this compound. After developing the plate and visualizing it under a UV lamp, you can identify the fractions that contain the pure product by comparing the Rf values.

Data Presentation

Table 1: Recommended Solvent Systems for Elution

PolarityMobile Phase Composition (v/v)Typical Application
Low95:5 n-Hexane : Ethyl AcetateEluting non-polar impurities.
Medium90:10 to 80:20 n-Hexane : Ethyl AcetateEluting this compound.
High70:30 n-Hexane : Ethyl Acetate or addition of 1-2% MethanolEluting more polar impurities.

Table 2: Typical Experimental Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Diameter2-5 cm (depending on sample size)
Sample Load1-5% of silica gel weight
Elution ModeGradient
MonitoringTLC with UV visualization (254 nm)
Expected Rf of Product0.2 - 0.4 in the collection solvent

References

Avoiding common side products in 2-CHLORO-5-FLUOROBENZOXAZOLE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-fluorobenzoxazole. Our aim is to help you identify and mitigate the formation of common side products, thereby improving yield and purity.

Troubleshooting Guide

Issue 1: Low yield of this compound and presence of multiple unidentified spots on TLC.

  • Question: My reaction of 2-amino-4-fluorophenol with triphosgene resulted in a low yield of the desired this compound, and the TLC plate shows several spots, some at a lower Rf and some streaking. What are the likely side products and how can I avoid them?

  • Answer: A low yield and multiple impurities when using triphosgene (a phosgene equivalent) often point to incomplete reaction or side reactions involving the reactive intermediates. The primary side products can include:

    • 5-fluoro-2,3-dihydrobenzo[d]oxazol-2-one: This is the benzoxazolone intermediate. Its formation indicates that the chlorination step following cyclization is incomplete. To favor the formation of the desired 2-chloro product, ensure that the reaction temperature is adequate and that there is a sufficient charge of the chlorinating agent (or that the triphosgene has fully decomposed to phosgene and HCl to facilitate chlorination).

    • Polymeric materials: 2-aminophenols can be susceptible to oxidation and polymerization, especially under harsh conditions or in the presence of air. These often appear as baseline material or streaking on a TLC plate. To mitigate this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • N-(5-fluoro-2-hydroxyphenyl)carbamoyl chloride: This is a potential intermediate that may form if the cyclization is slow or incomplete. It is a reactive species that can lead to other byproducts. Ensuring the reaction goes to completion by extending the reaction time or increasing the temperature might be necessary.

    • Unreacted 2-amino-4-fluorophenol: A significant amount of starting material remaining indicates that the reaction conditions (temperature, time, stoichiometry) are not optimal.

Issue 2: Formation of a brominated impurity when using cyanogen bromide.

  • Question: I am using cyanogen bromide to synthesize this compound and I am observing a significant impurity with a mass corresponding to a brominated species. What is this side product and how can its formation be minimized?

  • Answer: Cyanogen bromide (CNBr) can act as both a cyanating and a brominating agent. The likely brominated side product is 2-bromo-5-fluorobenzoxazole . This occurs because the bromide ion released during the reaction can compete with the chloride ion (if present from a source like HCl) in the final step of the cyclization, or through other complex mechanisms. To minimize its formation:

    • Control Stoichiometry: Use the minimum effective amount of cyanogen bromide. An excess of CNBr can increase the concentration of bromide ions, favoring the formation of the brominated side product.

    • Additive Strategy: The addition of a chloride salt (e.g., lithium chloride) might help to outcompete the bromide in the reaction mixture, though this may require careful optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2-amino-4-fluorophenol. This compound has the requisite amino and hydroxyl groups in the ortho position for the formation of the benzoxazole ring, along with the fluorine atom at the desired position.

Q2: Between phosgene/triphosgene and cyanogen bromide, which is a better reagent for this synthesis?

A2: Both reagents have their pros and cons.

  • Phosgene/Triphosgene: Triphosgene is a safer, solid alternative to the highly toxic phosgene gas. This route typically proceeds through a benzoxazolone intermediate which is then converted to the 2-chloro derivative. This can be a high-yielding method but may require careful control of reaction conditions to ensure complete conversion and avoid side products.

  • Cyanogen Bromide: This reagent can provide a more direct route to the 2-substituted benzoxazole. However, as noted in the troubleshooting guide, it can lead to brominated impurities.

The choice of reagent often depends on the scale of the reaction, available safety equipment, and the desired purity of the final product.

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purification are:

  • Recrystallization: This is an effective method for removing less soluble or more soluble impurities. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.

  • Column Chromatography: For removing side products with similar polarity, silica gel column chromatography is often the most effective method. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Data Presentation

Parameter2,6-dichloro-4-fluorophenol[1]2-chloro-4-fluorophenol[1]2-amino-5-chloro-2'-fluorobenzophenone[2]
Starting Material 4-fluorophenol4-fluorophenolo-fluorobenzoyl chloride and p-chloroaniline
Reagent Chlorine gasChlorine gasZinc chloride
Yield 2.7% (as a side product)94.8%70%
Purity Not specifiedNot specified≥ 98%
Note This data is from a chlorination reaction of 4-fluorophenol, indicating the potential for over-chlorination as a side reaction.This data is from a chlorination reaction of 4-fluorophenol.The use of dehydrated zinc chloride was noted to increase yield and purity.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-fluorophenol (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or dioxane.

  • Reagent Addition: Under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in the same solvent dropwise at room temperature.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench any unreacted triphosgene with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound using Cyanogen Bromide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and add 2-amino-4-fluorophenol (1.0 eq).

  • Solvent and Base: Dissolve the starting material in a suitable solvent like methanol or ethanol, and add a base such as sodium bicarbonate (1.2 eq).

  • Reagent Addition: Cool the mixture in an ice bath and add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography, paying attention to the separation of any brominated side products.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Mandatory Visualizations

Synthesis_Pathway A 2-Amino-4-fluorophenol C This compound A->C Cyclization/ Chlorination B Triphosgene or Cyanogen Bromide B->C

Caption: Main synthetic pathway to this compound.

Side_Product_Formation cluster_main Desired Reaction cluster_side Side Reactions Start 2-Amino-4-fluorophenol + Reagent Desired_Product This compound Start->Desired_Product Optimal Conditions Side_Product1 Incomplete Cyclization (e.g., Carbamoyl Chloride) Start->Side_Product1 Slow Cyclization Side_Product2 Benzoxazolone Intermediate (Incomplete Chlorination) Start->Side_Product2 Insufficient Chlorination Side_Product3 Polymerization Start->Side_Product3 Oxidative Conditions Side_Product4 Brominated Analog (with CNBr) Start->Side_Product4 Excess CNBr

Caption: Potential side product formation pathways.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_TLC Analyze TLC & Mass Spec Data Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting Material Remains Multiple_Spots Multiple Side Products Check_TLC->Multiple_Spots Unidentified Spots Brominated_Impurity Brominated Impurity Check_TLC->Brominated_Impurity Mass +78/80 Action1 Increase Reaction Time/Temp Check Reagent Stoichiometry Incomplete_Reaction->Action1 Action2 Use Inert Atmosphere Purify Solvents Optimize Temperature Multiple_Spots->Action2 Action3 Reduce CNBr Stoichiometry Consider Chloride Additive Brominated_Impurity->Action3 End Improved Synthesis Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization of reaction conditions for synthesizing 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-chloro-5-fluorobenzoxazole, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are three main synthetic strategies for preparing this compound, starting from different precursors:

  • One-Pot Synthesis from 2-Amino-4-fluorophenol: This is a direct method involving the reaction of 2-amino-4-fluorophenol with a reagent that facilitates both cyclization and chlorination. Common reagents for this transformation include cyanuric chloride or a combination of a cyclizing agent like phosgene or urea followed by a chlorinating agent.

  • Two-Step Synthesis via 5-Fluorobenzoxazolin-2-one: This method involves the initial cyclization of 2-amino-4-fluorophenol to form 5-fluorobenzoxazolin-2-one, which is then chlorinated in a subsequent step using reagents like phosphorus pentachloride or sulfuryl chloride.

  • Chlorination of 5-Fluoro-2-mercaptobenzoxazole: This route involves the synthesis of 5-fluoro-2-mercaptobenzoxazole from 2-amino-4-fluorophenol and a carbon disulfide source, followed by chlorination to replace the mercapto group with a chloro group. Reagents such as thionyl chloride or chlorine gas can be used for this step.[1][2]

Q2: Which synthetic route is recommended for high purity and yield?

A2: The two-step synthesis via 5-fluorobenzoxazolin-2-one often provides better control over the reaction and can lead to higher purity and yields.[3] The one-pot synthesis can be more efficient in terms of reaction time but may present more challenges in purification due to the formation of byproducts. The choice of route will depend on the available starting materials, equipment, and the desired scale of the reaction.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Several reagents used in the synthesis of this compound are hazardous. Phosgene is an extremely toxic gas and should be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures. Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reactions should be carried out in a fume hood to avoid inhalation of corrosive and toxic fumes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete cyclization of 2-amino-4-fluorophenol.- Ensure anhydrous reaction conditions, as moisture can hydrolyze the reagents.- Increase the reaction temperature or time for the cyclization step.[3]- Use a more effective cyclizing agent or catalyst.
Incomplete chlorination of the intermediate (e.g., 5-fluorobenzoxazolin-2-one).- Increase the molar ratio of the chlorinating agent (e.g., phosphorus pentachloride) to the substrate.[3]- Increase the reaction temperature or duration of the chlorination step.[3]- Ensure the chlorinating agent is of high purity.
Formation of byproducts.- Optimize the reaction temperature; excessively high temperatures can lead to side reactions like ring chlorination.[1]- Control the rate of addition of reagents to minimize localized high concentrations.
Presence of unreacted starting material (2-amino-4-fluorophenol) Insufficient amount of cyclizing or chlorinating agent.- Increase the stoichiometry of the cyclizing/chlorinating agent.- Verify the purity and reactivity of the reagents.
Reaction conditions not optimal for cyclization.- Adjust the reaction temperature and time as per the recommended protocol.- Consider using a different solvent that better solubilizes the starting material.
Formation of dark-colored impurities or tar Decomposition of starting materials or products at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.- Use a milder chlorinating agent if possible.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]
Reaction with residual impurities.- Use purified starting materials and solvents.
Difficulty in isolating the pure product Co-elution of impurities during chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent to purify the product.
Product is an oil and difficult to handle.- If the product is expected to be a solid, the presence of impurities might be lowering its melting point. Further purification is needed.- If the product is indeed an oil, use appropriate techniques for isolation, such as extraction and solvent evaporation under reduced pressure.

Experimental Protocols

Protocol 1: Two-Step Synthesis via 5-Fluorobenzoxazolin-2-one

Step 1: Synthesis of 5-Fluorobenzoxazolin-2-one

  • In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, suspend 2-amino-4-fluorophenol (1 mole) and urea (1.05 moles) in a high-boiling inert solvent such as o-dichlorobenzene.[3]

  • Heat the suspension to 150-160°C under a nitrogen atmosphere for 3 hours. Ammonia gas will be evolved during the reaction.[3]

  • After the reaction is complete, cool the mixture and collect the precipitated 5-fluorobenzoxazolin-2-one by filtration.

  • Wash the solid with a suitable solvent (e.g., toluene) and dry under vacuum.

Step 2: Chlorination to this compound

  • In a separate reaction vessel, prepare a solution of phosphorus pentachloride (3 to 5 moles per mole of the benzoxazolinone) in an inert solvent like o-dichlorobenzene.[3]

  • Heat the phosphorus pentachloride solution to 140-170°C.[3]

  • Gradually add the 5-fluorobenzoxazolin-2-one from Step 1 to the hot solution.

  • Maintain the reaction temperature for a short period until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully quench with water or ice.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain this compound.

Protocol 2: One-Pot Synthesis using Cyanuric Chloride
  • Dissolve 2-amino-4-fluorophenol in a suitable aprotic solvent (e.g., THF, acetone) in a reaction flask.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve cyanuric chloride in the same solvent.

  • Slowly add the cyanuric chloride solution to the 2-amino-4-fluorophenol solution while maintaining the temperature at 0-5°C. A base such as NaHCO₃ may be added to neutralize the HCl formed during the reaction.[4]

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by warming to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination of Benzoxazolin-2-ones

ParameterMethod AMethod B
Chlorinating Agent Phosphorus PentachlorideSulfuryl Chloride
Starting Material 5-Fluorobenzoxazolin-2-one5-Fluorobenzoxazolin-2-one
Solvent o-dichlorobenzeneo-dichlorobenzene
Molar Ratio (Agent:Substrate) 3-5 : 1[3]1.2 : 1[3]
Temperature 140-170°C[3]40-90°C[3]
Reaction Time ShortSeveral hours[3]
Yield HighModerate to High
Notes Reaction is typically fast at high temperatures.Milder conditions, but may require longer reaction times.

Visualizations

Synthesis_Workflow_Two_Step cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-4-fluorophenol R1 Heat (150-160°C) o-dichlorobenzene A->R1 B Urea B->R1 C 5-Fluorobenzoxazolin-2-one R2 Heat (140-170°C) o-dichlorobenzene C->R2 R1->C D Phosphorus Pentachloride D->R2 E This compound R2->E

Caption: Two-step synthesis of this compound.

Synthesis_Workflow_One_Pot A 2-Amino-4-fluorophenol R1 Aprotic Solvent 0-5°C to RT A->R1 B Cyanuric Chloride B->R1 C This compound R1->C

Caption: One-pot synthesis of this compound.

References

Troubleshooting guide for 2-CHLORO-5-FLUOROBENZOXAZOLE synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-chloro-5-fluorobenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable two-step approach is proposed. The first step involves the cyclization of 2-amino-4-fluorophenol to form 5-fluoro-2-benzoxazolinone. The second step is the chlorination of the benzoxazolinone intermediate to yield the final product, this compound. This method avoids the direct use of highly toxic reagents like phosgene in the final step, although it is used in the synthesis of the intermediate.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

When scaling up the synthesis of this compound, several parameters are crucial to monitor and control:

  • Temperature Control: Both the formation of the benzoxazolinone intermediate and the subsequent chlorination reaction can be exothermic. Inadequate temperature control can lead to side reactions and a decrease in yield and purity.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the chlorinating agent, is critical. A slow and controlled addition helps to manage the reaction exotherm and prevent localized high concentrations, which can lead to byproduct formation.

  • Mixing Efficiency: Proper agitation is essential to ensure a homogeneous reaction mixture, especially in large reactors. Poor mixing can result in localized "hot spots" and incomplete reactions.

  • Reaction Monitoring: Close monitoring of the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital to determine the reaction endpoint and avoid the formation of degradation products.

Q3: What are the primary safety concerns associated with this synthesis?

The synthesis of this compound involves several hazardous materials and reactions. Key safety concerns include:

  • Toxic and Corrosive Reagents: Reagents such as phosgene (used in the synthesis of the intermediate) and phosphorus pentachloride (a possible chlorinating agent) are highly toxic and corrosive. All handling of these materials should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both steps of the proposed synthesis can be exothermic. It is crucial to have adequate cooling capacity and to control the rate of reagent addition to prevent runaway reactions.

  • Pressure Build-up: The reaction of the benzoxazolinone with the chlorinating agent may generate gaseous byproducts, leading to a pressure build-up in a closed system. The reaction should be conducted in a system equipped with a pressure relief device.

Troubleshooting Guides

Issue 1: Low Yield of 5-fluoro-2-benzoxazolinone (Intermediate)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor by TLC or HPLC until the starting material (2-amino-4-fluorophenol) is consumed.- Ensure the reaction temperature is maintained at the optimal level.
Impure Starting Material - Verify the purity of the 2-amino-4-fluorophenol. Impurities can interfere with the cyclization reaction.- Consider recrystallization or other purification methods for the starting material if necessary.
Suboptimal Reaction Conditions - Optimize the reaction temperature and solvent. Different solvents can affect the solubility of reactants and the reaction rate.- Adjust the stoichiometry of the reagents.
Issue 2: Low Yield and/or Purity of this compound (Final Product)
Potential Cause Troubleshooting Steps
Incomplete Chlorination - Increase the molar ratio of the chlorinating agent (e.g., phosphorus pentachloride) to the 5-fluoro-2-benzoxazolinone.- Extend the reaction time at the optimal temperature, monitoring by TLC or HPLC.
Side Reactions - Control the reaction temperature meticulously. Overheating can lead to the formation of undesired byproducts.- Ensure a slow and controlled addition of the chlorinating agent to avoid localized high concentrations.
Product Degradation - Minimize the reaction time once the starting material is consumed.- Avoid excessive temperatures during work-up and purification.
Inefficient Purification - For large-scale purification, consider recrystallization from a suitable solvent or solvent mixture as an alternative to column chromatography.- Optimize the recrystallization conditions (solvent, temperature, cooling rate) to maximize yield and purity.

Experimental Protocols

Proposed Synthesis of 5-fluoro-2-benzoxazolinone (Intermediate)

This protocol is based on the general synthesis of benzoxazolinones.

  • In a suitable reactor, suspend 2-amino-4-fluorophenol (1 mole) in an inert solvent such as o-dichlorobenzene.

  • Heat the suspension to approximately 120°C under a nitrogen atmosphere.

  • Introduce phosgene (1.2 moles) into the reaction mixture over a period of 2 hours, maintaining the temperature at 120°C.

  • After the addition is complete, cool the reaction mixture to 40°C.

  • The crude 5-fluoro-2-benzoxazolinone can be isolated by filtration and washed with a suitable solvent.

Proposed Synthesis of this compound (Final Product)

This protocol is adapted from the synthesis of similar 2-chlorobenzoxazoles.[1]

  • In a separate reactor, heat a solution of phosphorus pentachloride (3 to 5 moles per mole of the benzoxazolinone) in an inert solvent like o-dichlorobenzene to 140-170°C.[1]

  • Slowly add the 5-fluoro-2-benzoxazolinone (1 mole), either as a solid or as a suspension in the same solvent, to the hot solution of phosphorus pentachloride.

  • Maintain the reaction temperature at 140-170°C for a short period after the addition is complete, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully quench it with water or a suitable aqueous solution.

  • The product can be isolated by extraction with an organic solvent, followed by washing and drying.

  • Purify the crude product by recrystallization or distillation under reduced pressure.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

ParameterStep 1: Benzoxazolinone FormationStep 2: Chlorination
Starting Material 2-amino-4-fluorophenol5-fluoro-2-benzoxazolinone
Reagent PhosgenePhosphorus Pentachloride
Solvent o-dichlorobenzeneo-dichlorobenzene
Temperature 120°C140-170°C
Reaction Time 2-4 hours0.5-2 hours
Illustrative Yield 85-95%70-85%
Illustrative Purity >95%>98% (after purification)

Note: The data in this table is illustrative and based on similar chemical transformations. Optimization for the specific synthesis of this compound is required.

Mandatory Visualization

G cluster_0 Step 1: Benzoxazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-fluorophenol C 5-Fluoro-2-benzoxazolinone A->C o-dichlorobenzene, 120°C B Phosgene (COCl2) B->C D 5-Fluoro-2-benzoxazolinone F This compound D->F o-dichlorobenzene, 140-170°C E Phosphorus Pentachloride (PCl5) E->F

Caption: Proposed synthetic pathway for this compound.

G start Low Yield of Final Product q1 Is the chlorination reaction complete? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant side products? a1_yes->q2 action1 Increase PCl5 ratio or extend reaction time a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Optimize temperature and addition rate a2_yes->action2 q3 Is the product degrading? a2_no->q3 action2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Minimize reaction time and work-up temperature a3_yes->action3 end Optimize Purification a3_no->end action3->q3

Caption: Troubleshooting workflow for low yield of the final product.

References

Technical Support Center: High-Purity Recrystallization of 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-chloro-5-fluorobenzoxazole to achieve high purity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data presented in a clear, accessible format.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face while purifying this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Lower the temperature at which the solution is saturated. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature. Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated. Too much solvent was used. The cooling process is too rapid.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Allow the solution to cool more slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. Too much solvent was used for washing the crystals.Cool the filtrate in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still colored. Colored impurities are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Purity does not improve significantly after recrystallization. The chosen solvent does not effectively differentiate between the compound and the impurities. Co-crystallization of impurities is occurring.Experiment with different solvents or solvent systems. A multi-solvent recrystallization might be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the optimal solvent for recrystallization?

A2: To find the best solvent, you can perform small-scale solubility tests. Add a small, known amount of your crude this compound to a test tube and add a small volume of the solvent to be tested. Observe the solubility at room temperature and then upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

Q3: What are the likely impurities in crude this compound?

A3: Impurities can originate from the synthetic route used. Common impurities in the synthesis of related 2-chlorobenzoxazoles may include unreacted starting materials (e.g., substituted 2-aminophenols), reagents (e.g., phosphorus pentachloride, thionyl chloride), and side-products such as isomers formed during chlorination steps.

Q4: Should I use a single-solvent or multi-solvent recrystallization?

A4: A single-solvent recrystallization is generally simpler and should be attempted first. If you cannot find a single solvent with the desired solubility profile, a multi-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, followed by heating to redissolve and then slow cooling.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or another suitable solvent determined by screening)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Qualitative Solubility of Benzoxazole (Parent Compound)

SolventSolubilityReference
EthanolSoluble[1]
EtherSoluble[1]
WaterLimited solubility[1]

Note: This table provides data for the parent benzoxazole compound and serves as a starting point for solvent selection for its derivatives.

Table 2: Potential Impurities in this compound Synthesis

Impurity TypeExampleOrigin
Starting MaterialsSubstituted 2-aminophenolsIncomplete reaction
ReagentsPhosphorus pentachloride, Thionyl chlorideResidual from synthesis
Isomeric ByproductsRing-chlorinated isomersSide reactions during chlorination

Visualization

Below is a graphical representation of the recrystallization workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved decolorize Add activated charcoal (optional) dissolved->decolorize hot_filtration Hot gravity filtration dissolved->hot_filtration If no decolorization decolorize->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end High-purity product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Removing Impurities from 2-Chloro-5-fluorobenzoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-5-fluorobenzoxazole. The following information addresses common impurities and provides detailed protocols for their removal to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes for 2-chlorobenzoxazoles, which often involve the reaction of a substituted 2-aminophenol with a chlorinating agent like phosphorus pentachloride or phosgene, the primary impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-4-fluorophenol.

  • Hydrolysis Product: 5-fluoro-benzoxazolin-2-one, formed if the 2-chloro group reacts with water. This can occur during the reaction workup.[1]

  • Over-chlorinated Byproducts: Traces of ring-chlorinated products may form depending on the reaction conditions.[2][3]

  • Reagent Byproducts: Residuals from chlorinating agents, such as phosphorus oxychloride if PCl5 is used.[3]

  • Solvent Residue: High-boiling point solvents like o-dichlorobenzene may be carried through if not effectively removed.[3]

Q2: My crude product is an oil or a low-melting solid. How can I purify it?

A2: If your product is not a solid at room temperature, distillation under reduced pressure is a viable purification method.[2] However, if the impurities are non-volatile, column chromatography is the preferred method. For low-melting solids, recrystallization from a carefully selected solvent system at low temperatures can also be effective.

Q3: How can I remove the unreacted 2-amino-4-fluorophenol starting material?

A3: Unreacted 2-amino-4-fluorophenol can be removed by performing an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group will be protonated, forming a salt that is soluble in the aqueous layer, while the desired product remains in the organic layer.

Q4: I have identified 5-fluoro-benzoxazolin-2-one as a major impurity. How can I prevent its formation and remove it?

A4: The formation of the hydrolyzed byproduct, 5-fluoro-benzoxazolin-2-one, is caused by exposure to water, especially under basic or harsh temperature conditions. To prevent its formation, ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon). During workup, avoid prolonged exposure to aqueous bases. To remove this impurity, column chromatography is highly effective due to the significant polarity difference between the target compound and the more polar benzoxazolin-2-one.

Q5: What is the most effective general purification technique: recrystallization or column chromatography?

A5: The choice depends on the nature and variety of impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product when a suitable solvent is found. It is often faster and more scalable than chromatography.[4]

  • Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product. It is the method of choice for purifying oily products or separating complex impurity profiles.[5]

Troubleshooting and Purification Workflow

The following diagram outlines a logical workflow for troubleshooting and purifying crude this compound.

G start Crude this compound check_physical Assess Physical State start->check_physical is_solid Solid check_physical->is_solid Solid is_oil Oil / Low-Melting Solid check_physical->is_oil Oil tlc_analysis Analyze by TLC is_solid->tlc_analysis action_chromatography Silica Gel Column Chromatography is_oil->action_chromatography baseline_spot Baseline Spot (Polar Impurity)? tlc_analysis->baseline_spot Yes multiple_spots Multiple Close-Running Spots? tlc_analysis->multiple_spots No action_wash Perform Acidic Wash (e.g., 1M HCl) baseline_spot->action_wash multiple_spots->multiple_spots single_spot Mainly One Spot? multiple_spots->single_spot No multiple_spots->action_chromatography action_recrystallize Recrystallization single_spot->action_recrystallize action_wash->tlc_analysis Re-analyze end_product Pure Product (Verify by NMR, GC-MS, etc.) action_recrystallize->end_product action_chromatography->end_product

Caption: Troubleshooting workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing minor impurities from solid crude product. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Toluene, or a Hexane/Ethyl Acetate mixture)[3][6]

  • Erlenmeyer flask, reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and flask, filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is ideal for purifying oily products or separating complex mixtures of impurities.[5][7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of Hexane/Ethyl Acetate or Dichloromethane)

  • Chromatography column

  • Collection tubes

Methodology:

  • Eluent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A suitable system will show good separation between the product spot (Rf value of ~0.3-0.4) and impurity spots.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to wash out more polar components if necessary.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of expected outcomes for the purification of this compound using the described methods. Data is representative and may vary based on the specific impurity profile of the crude mixture.

Purification MethodInitial Purity (GC-MS)Final Purity (GC-MS)Typical Recovery YieldKey AdvantagesBest Suited For
Acidic Wash 85-95%>95%>95%Fast, simple, removes basic impurities.Crude product contaminated primarily with unreacted 2-amino-4-fluorophenol.
Recrystallization 90-97%>99%70-90%Scalable, efficient for removing minor impurities.Solid crude product with impurities having different solubility profiles.
Column Chromatography 70-95%>99.5%60-85%High resolution, separates complex mixtures.[7]Oily products or mixtures with multiple, closely-related impurities.[5]

References

Stability issues of 2-CHLORO-5-FLUOROBENZOXAZOLE under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-5-fluorobenzoxazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed hydrolysis. This reaction leads to the cleavage of the oxazole ring, resulting in the formation of degradation products. The rate of this degradation is influenced by factors such as pH, temperature, and the specific acidic medium used.

Q2: What is the expected degradation product of this compound upon acid hydrolysis?

A2: Under acidic conditions, simple benzoxazoles typically hydrolyze to form the corresponding amidophenol.[1] For this compound, the expected major degradation product is 2-amino-5-chloro-4-fluorophenol.

Q3: How do the chloro and fluoro substituents on the benzoxazole ring affect its stability in acidic conditions?

A3: The chloro and fluoro groups are electron-withdrawing. Electron-withdrawing groups attached to the benzoxazole ring can make the carbonyl carbon of the intermediate more electrophilic and thus more susceptible to nucleophilic attack by water during hydrolysis.[2] This suggests that this compound may be more prone to acid-catalyzed hydrolysis compared to unsubstituted benzoxazole.

Q4: What analytical methods are recommended for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the most suitable technique.[3][4] This method allows for the accurate determination of the parent compound and the identification of any degradants formed.

Troubleshooting Guide: Investigating Stability Issues

This guide provides a systematic approach to troubleshooting stability problems encountered with this compound in acidic media.

Problem: Unexpected degradation of this compound is observed in an acidic formulation or reaction mixture.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Degradation Observed confirm_degradation 1. Confirm Degradation - Re-analyze sample - Analyze a fresh sample start->confirm_degradation identify_degradant 2. Identify Degradation Product - Use HPLC-MS - Compare with standard of  2-amino-5-chloro-4-fluorophenol confirm_degradation->identify_degradant evaluate_conditions 3. Evaluate Experimental Conditions - pH - Temperature - Acid type and concentration - Solvent identify_degradant->evaluate_conditions ph_issue Is pH lower than intended? evaluate_conditions->ph_issue temp_issue Is temperature too high? ph_issue->temp_issue No adjust_ph Action: Adjust and buffer pH to a less acidic range. ph_issue->adjust_ph Yes acid_issue Is a highly reactive acid used? temp_issue->acid_issue No lower_temp Action: Reduce reaction/storage temperature. temp_issue->lower_temp Yes change_acid Action: Use a milder acid or lower concentration. acid_issue->change_acid Yes retest 4. Re-test Stability acid_issue->retest No adjust_ph->retest lower_temp->retest change_acid->retest

Caption: Troubleshooting workflow for addressing the degradation of this compound.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability.

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC-UV/MS system

Methodology: [5][6][7][8]

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Prepare a control sample by adding 9 mL of water to 1 mL of the stock solution.

  • Incubation:

    • Incubate all solutions at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Expected Outcome: The study is expected to show time-dependent degradation of this compound, with a higher degradation rate observed in 1 M HCl compared to 0.1 M HCl. The primary degradation product, 2-amino-5-chloro-4-fluorophenol, should be identifiable by its mass-to-charge ratio in the MS detector.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress_conditions 2. Apply Stress Conditions - 0.1 M HCl - 1 M HCl - Control (Water) prep_stock->stress_conditions incubation 3. Incubate at 60°C (Time points: 0, 2, 4, 8, 24, 48h) stress_conditions->incubation sampling 4. Withdraw Aliquots incubation->sampling neutralize 5. Neutralize Samples sampling->neutralize analysis 6. Analyze by HPLC-UV/MS neutralize->analysis data_eval 7. Evaluate Data - Quantify parent compound - Identify degradation products analysis->data_eval report 8. Report Findings data_eval->report

Caption: General workflow for conducting a forced degradation study.

Data Presentation

Illustrative Degradation of this compound under Acidic Conditions

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Stress ConditionTime (hours)This compound (%)2-amino-5-chloro-4-fluorophenol (%)
0.1 M HCl at 60°C 0100.00.0
892.57.2
2481.318.1
4868.730.5
1 M HCl at 60°C 0100.00.0
875.224.1
2445.853.5
4821.977.2

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathway: Acid-Catalyzed Hydrolysis

The diagram below illustrates the proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway compound This compound protonated Protonated Benzoxazole compound->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O product 2-Amino-5-chloro-4-fluorophenol intermediate->product Ring Opening

Caption: Proposed pathway for the acid hydrolysis of this compound.

References

Refinement of experimental protocols for 2-CHLORO-5-FLUOROBENZOXAZOLE derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-chloro-5-fluorobenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing this compound?

A1: The primary methods for derivatizing this compound involve the substitution of the chlorine atom at the 2-position. The most common and effective reactions are:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, allowing the synthesis of 2-aryl and 2-heteroaryl derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, to introduce primary or secondary amine functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, such as amines, thiols, and alkoxides, particularly effective due to the electron-withdrawing nature of the benzoxazole ring system.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in benzoxazole derivatization can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in this compound or the coupling partner can interfere with the reaction.

  • Catalyst Inactivity: For cross-coupling reactions, the palladium catalyst may have degraded due to exposure to air or moisture.

  • Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, solvent, or base can significantly impact the yield.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Inefficient Purification: Significant product loss can occur during work-up and purification steps.

Q3: I am observing significant dehalogenation of my starting material. How can I prevent this?

A3: Dehalogenation (replacement of the chlorine atom with hydrogen) is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:

  • Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting this side reaction.

  • Use a Pd(0) source or an efficient precatalyst: This can reduce the formation of palladium hydride species that lead to dehalogenation.

  • Optimize the base and solvent: The choice of base and solvent can influence the rate of dehalogenation.

Q4: How does the fluorine substituent at the 5-position affect the reactivity?

A4: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:

  • It increases the electrophilicity of the benzoxazole ring, making the 2-position more susceptible to nucleophilic attack. This generally enhances the rate of SNAr reactions.

  • For palladium-catalyzed reactions, it can influence the electronic properties of the C-Cl bond, potentially affecting the rate of oxidative addition.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Issues
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Inappropriate ligand; Wrong base; Low temperature; Poor quality boronic acid/ester.Use a fresh, active palladium catalyst and a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Screen different bases (K₃PO₄, Cs₂CO₃ are often effective). Increase the reaction temperature, potentially using microwave irradiation. Use a high-purity boronic acid or consider converting it to the corresponding pinacol ester or trifluoroborate salt to improve stability.
Significant Homocoupling of Boronic Acid Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.Ensure thorough degassing of solvents and reagents. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.
Protodeboronation of Boronic Acid Unstable boronic acid; Harsh basic conditions; Elevated temperatures.Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). Use a milder base if possible. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Buchwald-Hartwig Amination Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Catalyst inhibition by the amine; Inappropriate ligand/base combination; Sterically hindered amine.Use a bulky, electron-rich ligand to prevent catalyst inhibition. Screen different strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). For sterically hindered amines, a more active catalyst system and higher temperatures may be required.
Formation of Hydrodehalogenated Byproduct β-hydride elimination from the palladium-amide intermediate.This is an unproductive side reaction that competes with reductive elimination. Using a ligand that promotes faster reductive elimination can help.[1]
Reaction Stalls Catalyst deactivation.Ensure strict anhydrous and anaerobic conditions. The choice of ligand is critical for stabilizing the active catalytic species.
Nucleophilic Aromatic Substitution (SNAr) Issues
Issue Possible Cause(s) Troubleshooting Steps
No Reaction Nucleophile is not strong enough; Insufficient activation of the aromatic ring; Low temperature.Use a stronger base to deprotonate the nucleophile. The fluorine and benzoxazole ring are activating, but more forcing conditions (higher temperature, polar aprotic solvent like DMF or DMSO) may be needed.
Multiple Products Reaction at other positions on the ring (unlikely for the 2-position); Side reactions of the nucleophile or product.Confirm the structure of the major product by NMR and MS. If the nucleophile has multiple reactive sites, consider using a protecting group strategy.
Product Degradation The product is unstable under the reaction or work-up conditions.Monitor the reaction progress and stop it as soon as the starting material is consumed. Use milder work-up conditions if possible.

Quantitative Data from Representative Derivatization Reactions

The following tables provide representative, illustrative data for the derivatization of this compound based on typical conditions for similar substrates. Note: Optimal conditions are substrate-specific and may require further screening.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic Acid Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
3-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O1202465-75
2-Thienylboronic acidPEPPSI-IPr (3)-K₃PO₄t-Amyl alcohol1101870-85

Table 2: Buchwald-Hartwig Amination of this compound

Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100890-98
AnilinePd(OAc)₂ (2)RuPhos (4)LHMDS1,4-Dioxane1101275-85
BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-BuOH902470-80
Ammonia (from NH₄Cl)Pd₂(dba)₃ (2)t-BuBrettPhos (4)NaOtBu1,4-Dioxane1101860-70

Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
Sodium thiophenoxide-DMF80490-95
PiperidineK₂CO₃DMSO1201285-95
Sodium methoxide-Methanol65 (reflux)680-90
Ammonia (liquid)-Methanol256~90[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (1.1-2.0 equiv.). If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.5 equiv.).

  • Reaction: Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(Cl)Ln Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')Ln OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product 2-Aryl-5-fluorobenzoxazole (Ar-Ar') Transmetalation_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(Cl)Ln Pd0->OA_Complex Oxidative Addition Amide_Complex Ar-Pd(II)(NR'R'')Ln OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product 2-Amino-5-fluorobenzoxazole (Ar-NR'R'') Amide_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (HNR'R'') + Base Amine->Amide_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Slow Step) Product 2-Nu-5-fluorobenzoxazole + Cl⁻ Intermediate->Product Elimination (Fast Step) Troubleshooting_Workflow cluster_solutions Optimization Strategies Start Low Yield in Derivatization Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Check_Purity->Check_Conditions Purity OK Purify_Reagents Purify/Replace Starting Materials Check_Purity->Purify_Reagents Impure Check_Catalyst Assess Catalyst/Ligand Activity (for Cross-Coupling) Check_Conditions->Check_Catalyst Conditions Seem Correct Optimize_Conditions Screen Solvents, Bases, Temperatures Check_Conditions->Optimize_Conditions Suboptimal Analyze_Side_Products Identify Side Products by LC-MS/NMR Check_Catalyst->Analyze_Side_Products Catalyst System OK Optimize_Catalyst Screen Catalysts & Ligands Check_Catalyst->Optimize_Catalyst Inactive/Inappropriate Inert_Atmosphere Improve Degassing & Inert Atmosphere Technique Analyze_Side_Products->Inert_Atmosphere Dehalogenation/ Homocoupling

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis for Purity Assessment of 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final product. For intermediates like 2-chloro-5-fluorobenzoxazole, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols.

Introduction to Purity Assessment

Impurities in pharmaceutical intermediates can originate from various sources, including the synthesis process (e.g., unreacted starting materials, by-products, and reagents), degradation of the substance, or contamination.[1] Regulatory bodies mandate the identification and quantification of these impurities to ensure the quality and safety of the final drug product. LC-MS has emerged as a powerful and widely used technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the main component from its potential impurities.[2][3]

LC-MS for Purity Analysis of this compound

LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry (MS).[3] This hyphenated technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A typical LC-MS method for purity assessment involves developing a chromatographic method to separate the main compound from its impurities, followed by mass spectrometric detection to identify and quantify these impurities.

Potential Impurities in this compound

While specific impurities will depend on the synthetic route, potential process-related impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers formed during synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation products: Impurities formed due to instability of the compound.

For instance, in the synthesis of similar chlorinated compounds, traces of ring-chlorinated products can sometimes be detected.[4]

Comparison with Alternative Analytical Techniques

While LC-MS is a cornerstone for purity analysis, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis.

Technique Principle Advantages Disadvantages Suitability for this compound
UHPLC-MS/MS Similar to HPLC-MS but uses smaller particle size columns and higher pressures for faster and higher resolution separations.[5]Higher sensitivity, faster analysis times, and provides molecular weight information for impurity identification.[5]Higher initial instrument cost and complexity.[5]Excellent: Ideal for detecting and identifying trace-level impurities, including potential genotoxic impurities (GTIs).[6]
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interaction with a stationary phase.[5]Excellent for analyzing volatile impurities like residual solvents.[5]The compound itself is not sufficiently volatile for direct GC analysis without derivatization.[5]Limited: Primarily useful for residual solvent analysis, not for the main compound's purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and its impurities.Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[5]Lower sensitivity compared to chromatographic methods.[5]Excellent: Best for structural confirmation and identifying unknown impurities.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Robust, reliable, and widely available for routine purity analysis.[7]May not be able to detect impurities that do not have a UV chromophore or co-elute with the main peak. Lower sensitivity than MS.Good: Suitable for routine purity checks and quantification of known impurities.

Experimental Protocols

Representative LC-MS Method for Purity Assessment

This protocol is a representative method based on common practices for similar aromatic heterocyclic compounds.

Instrumentation:

  • A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced mass analyzer like a time-of-flight (TOF) or Orbitrap).

Sample Preparation:

  • Accurately weigh and dissolve 1.0 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 0.1 mg/mL solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[8]
Mobile Phase B 0.1% Formic acid in Acetonitrile[8]
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Analysis

The purity of the this compound sample is typically calculated based on the area percentage of the main peak in the chromatogram. The mass spectrometer is used to identify any detected impurities by their mass-to-charge ratio (m/z). Further structural elucidation of unknown impurities can be performed using tandem mass spectrometry (MS/MS).[9]

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate identify Identify Impurities (m/z) integrate->identify

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated benzoxazoles, a class of heterocyclic compounds with a wide range of therapeutic properties.

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with antimicrobial, anticancer, and anti-inflammatory activities.[1] The introduction of fluorine atoms into the benzoxazole ring system can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] These modifications can lead to significant enhancements in biological activity compared to their non-fluorinated analogs.[4][5] This guide will delve into specific examples, supported by experimental data, to illuminate the critical differences between fluorinated and non-fluorinated benzoxazoles.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the antimicrobial and anticancer activities of benzoxazole derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater activity.

Compound TypeDerivativeTarget OrganismMIC (µg/mL)Reference
Fluorinated DFC5Aerobic Bacteria1.23 - 2.60[4]
Fluorinated DFC1 (Antifungal)Fungal Strains0.95 - 1.32 (MFC)[4]
Non-Fluorinated 2-(p-substituted-benzyl)-5-[[4-(p-chloro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesE. faecalis32[6]
Non-Fluorinated 2-(p-substituted-benzyl)-5-[[4-(p-chloro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesP. aeruginosa64[6]
Fluorinated Ag(I) complex of 2-fluoroacetonylbenzoxazoleP. aeruginosa0.7 µM[7]
Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated 5-fluoro derivative 59aMCF-7 (Breast)-[8]
Fluorinated Fluorinated benzothiazole 61aMCF-7 (Breast)0.57[8]
Fluorinated Fluorinated benzothiazole 61bMCF-7 (Breast)0.40[8]
Fluorinated Fluorinated tetrahydrocarbazole 37a-cVarious4.9 - 7.4[8]
Fluorinated DFC4MCF-7 (Breast)12.57 µg/mL[4]
Fluorinated DFC4KYSE-30 (Esophageal)34.99 µg/mL[4]
Non-Fluorinated Compound 3cMCF-7 (Breast)4 µg/mL[9]
Non-Fluorinated Compound 3eHep-G2 (Liver)17.9 µg/mL[9]
Fluorinated Compound 3mVarious-[10]
Fluorinated Compound 3nVarious-[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assessment

1. Broth Microdilution Method (for MIC determination) [4]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculum (adjusted to 0.5 McFarland standard), test compounds, standard antibiotic/antifungal agents.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

    • Add a standardized microbial inoculum to each well.

    • Include positive controls (broth with a standard drug), negative controls (broth with solvent), and growth controls (broth with inoculum only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

2. Agar Well Diffusion Method (for preliminary screening) [11]

  • Materials: Sterile Petri dishes, Mueller-Hinton agar, microbial inoculum, sterile cotton swabs, sterile cork borer.

  • Procedure:

    • Pour molten agar into sterile Petri dishes and allow it to solidify.

    • Inoculate the agar surface evenly with a standardized microbial suspension using a sterile swab.

    • Create uniform wells in the agar using a sterile cork borer.

    • Add a fixed volume of the test compound solution, positive control, and solvent control into separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.

Anticancer Activity Assessment

1. MTT Assay (for cytotoxicity) [4][9]

  • Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Impact of Fluorination

The following diagrams illustrate key workflows and a proposed signaling pathway relevant to the comparative analysis of fluorinated and non-fluorinated benzoxazoles.

G General Workflow for Biological Activity Comparison cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis and Comparison S1 Fluorinated Benzoxazole Synthesis A1 Antimicrobial Assays (MIC, Zone of Inhibition) S1->A1 A2 Anticancer Assays (MTT, etc.) S1->A2 A3 Anti-inflammatory Assays (COX/LOX inhibition, etc.) S1->A3 S2 Non-Fluorinated Benzoxazole Synthesis S2->A1 S2->A2 S2->A3 D1 Quantitative Data Comparison (IC50, MIC values) A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2

Caption: Workflow for comparing fluorinated and non-fluorinated benzoxazoles.

G Proposed Modulation of NF-κB Pathway by Benzoxazoles cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates FB Fluorinated Benzoxazole FB->IKK Strongly Inhibits NFB Non-Fluorinated Benzoxazole NFB->IKK Moderately Inhibits

Caption: Differential inhibition of the NF-κB pathway by benzoxazoles.

References

Unveiling the Molecular Fingerprint: A Mass Spectrometry-Based Validation of 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-chloro-5-fluorobenzoxazole against a positional isomer, 2-chloro-6-fluorobenzoxazole, offering a robust methodology for its validation. For researchers, scientists, and drug development professionals, this document outlines the expected fragmentation patterns, detailed experimental protocols, and visual workflows to ensure accurate structural elucidation.

Distinguishing Isomers: A Tale of Two Fragmentation Patterns

The differentiation of isomers by mass spectrometry hinges on the unique fragmentation pathways dictated by the specific arrangement of atoms within the molecule. While this compound and its isomers share the same molecular weight, the positions of the fluorine and chlorine substituents on the benzoxazole core lead to distinct and predictable fragmentation patterns under electron ionization (EI).

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 171, with a characteristic M+2 peak at m/z 173 due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary fragmentation of the benzoxazole ring is anticipated to involve the loss of a chlorine radical (Cl•) and subsequent or concurrent expulsion of carbon monoxide (CO), a common fragmentation pathway for such heterocyclic systems. The position of the fluorine atom significantly influences the stability of the resulting fragment ions, thereby governing the relative abundances of the observed peaks.

To illustrate the discerning power of mass spectrometry, we compare the predicted fragmentation of this compound with that of a positional isomer, 2-chloro-6-fluorobenzoxazole.

Predicted Mass Spectrometry Data

The following tables summarize the predicted key fragment ions for this compound and its isomer, 2-chloro-6-fluorobenzoxazole. These predictions are based on established fragmentation principles of halogenated and heterocyclic compounds.

Table 1: Predicted Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
171/173[M]⁺•-
136[M-Cl]⁺Cl
108[M-Cl-CO]⁺Cl, CO
81[C₅H₂F]⁺Cl, CO, HCN

Table 2: Predicted Mass Spectrum of 2-CHLORO-6-FLUOROBENZOXAZOLE (Isomeric Alternative)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
171/173[M]⁺•-
136[M-Cl]⁺Cl
108[M-Cl-CO]⁺Cl, CO
81[C₅H₂F]⁺Cl, CO, HCN

While many of the primary fragment ions are expected to have the same mass-to-charge ratio, the relative intensities of these peaks are predicted to differ due to the varied electronic effects of the substituent positions, providing a basis for differentiation.

Experimental Protocol

A detailed methodology for the acquisition of mass spectral data for the validation of this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a gas chromatograph (GC-MS) is recommended for accurate mass measurements and separation from potential impurities.

3. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

4. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

5. Data Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and its characteristic isotopic pattern.

  • Analyze the major fragment ions and compare them to the predicted fragmentation pattern.

  • For definitive structural confirmation, compare the obtained spectrum with that of an authentic reference standard.

Visualizing the Fragmentation and Workflow

To further clarify the process, the following diagrams illustrate the predicted fragmentation pathway of this compound and the overall experimental workflow.

Fragmentation_Pathway M [C₇H₃ClFNO]⁺• m/z 171/173 F1 [C₇H₃FNO]⁺ m/z 136 M->F1 -Cl F2 [C₆H₃FNO]⁺ m/z 108 F1->F2 -CO F3 [C₅H₂F]⁺ m/z 81 F2->F3 -HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample GC Gas Chromatography Separation Prep->GC MS Mass Spectrometry (EI, 70eV) GC->MS Spectrum Acquire Mass Spectrum MS->Spectrum Compare Compare with Predicted Fragmentation & Isomer Spectrum->Compare Validate Structure Validation Compare->Validate

Caption: Experimental workflow for mass spectrometric validation.

By adhering to the outlined protocols and leveraging the predictive fragmentation data, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities in the drug development pipeline.

A Comparative Guide to the In-Vitro Efficacy of Halogenated Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro efficacy of various halogenated benzoxazole derivatives, with a focus on compounds structurally related to 2-chloro-5-fluorobenzoxazole. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Benzoxazole and its derivatives are heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The inclusion of halogen moieties, such as chlorine and fluorine, can significantly influence the biological activity of these compounds.[4] This guide summarizes key experimental findings on the in-vitro efficacy of these derivatives against various cell lines and microbial strains.

Anticancer Activity

Halogenated benzoxazole derivatives have demonstrated notable cytotoxic activity against several human cancer cell lines. The presence of a chloro group at the 5-position of the benzoxazole ring has been shown to be important for anticancer activity.[5]

Table 1: In-Vitro Anticancer Efficacy of Halogenated Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 5e (a benzoxazole derivative)HepG2 (Liver)4.13 ± 0.2Sorafenib9.18 ± 0.6[6]
HCT-116 (Colon)6.93 ± 0.3Sorafenib5.47 ± 0.3[6]
MCF-7 (Breast)8.67 ± 0.5Sorafenib7.26 ± 0.3[6]
Compound 5c (a benzoxazole derivative)HepG2 (Liver)5.93 ± 0.2Sorafenib9.18 ± 0.6[6]
HCT-116 (Colon)7.14 ± 0.4Sorafenib5.47 ± 0.3[6]
MCF-7 (Breast)8.93 ± 0.6Sorafenib7.26 ± 0.3[6]
Compound 11 (5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)5.63Sorafenib7.47[5]
MCF-7 (Breast)3.79Sorafenib7.26[5]
Compound 12 (5-chloro-benzoxazole derivative)MDA-MB-231 (Breast)6.14Sorafenib7.47[5]
MCF-7 (Breast)6.05Sorafenib7.26[5]
Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89 )MCF-7 (Breast)Induces 49.44% apoptosisFluorouracilNot specified for apoptosis %[7]
Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82 )MCF-7 (Breast)Arrests 85% of cells in G0/G1 phaseNot specifiedNot specified[7]

Note: Specific structures for compounds 5e, 5c, 11, and 12 can be found in the cited literature.

Some benzoxazole derivatives are believed to exert their anticancer effects by acting as inhibitors of enzymes such as VEGFR-2.[6] For instance, compounds 5e and 5c have been shown to potently inhibit VEGFR-2 with IC50 values of 0.07 ± 0.01 µM and 0.08 ± 0.01 µM, respectively, which is more potent than the reference drug sorafenib (IC50 = 0.1 ± 0.02 µM).[6] Another proposed mechanism of action for some benzoxazole derivatives is the induction of cytochrome P450 CYP1A1 gene expression.[8]

anticancer_mechanism Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition CYP1A1 CYP1A1 Gene Benzoxazole->CYP1A1 Induction CellCycleArrest Cell Cycle Arrest Benzoxazole->CellCycleArrest TumorGrowth Tumor Cell Growth/Proliferation VEGFR2->TumorGrowth Apoptosis Apoptosis CYP1A1->Apoptosis Apoptosis->TumorGrowth Inhibition CellCycleArrest->TumorGrowth Inhibition

Caption: Proposed anticancer mechanisms of benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their efficacy against a range of bacterial and fungal pathogens.[1] The introduction of a halogen atom can enhance the antimicrobial properties of these compounds.

Table 2: In-Vitro Antimicrobial Efficacy of Halogenated Benzoxazole Derivatives

Compound/Derivative SeriesMicrobial StrainActivity MeasurementResultStandard DrugResultSource
2-substituted benzoxazolesE. coliZone of InhibitionPotent at 25 µg/mLCefiximeNot specified[1]
S. aureusZone of InhibitionModerate activityCefiximeNot specified[1]
C. albicansZone of InhibitionModerate activityGriseofulvinNot specified[1]
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B)Various Gram-positive and Gram-negative bacteria and fungiNot specifiedGood antibacterial and antifungal activityAmpicillin, CephalexinP4A/P4B activity is half of standards[9]
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleGram-positive and Gram-negative bacteria, C. albicansNot specifiedEvaluatedNot specifiedNot specified[10]

Molecular docking studies suggest that the antibacterial activity of some benzoxazole derivatives may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1][11]

antimicrobial_workflow start Start: Synthesized Benzoxazole Derivatives prep Prepare dilutions of compounds and standard drugs (e.g., 25 µg/mL) start->prep agar_diffusion Agar Diffusion Method: Apply compounds to cultured plates prep->agar_diffusion culture Culture microbial strains (e.g., bacteria on nutrient agar, fungi on YEPD agar) culture->agar_diffusion incubation Incubate plates (e.g., 37°C for bacteria) agar_diffusion->incubation measure Measure Zone of Inhibition (mm) incubation->measure mic Determine Minimum Inhibitory Concentration (MIC) measure->mic end End: Comparative Efficacy Data measure->end mic->end

Caption: General workflow for in-vitro antimicrobial screening.

Experimental Protocols

In-Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and a reference drug (e.g., sorafenib) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

  • Culture Preparation: Bacterial and fungal strains are cultured on appropriate agar media (e.g., nutrient agar for bacteria, YEPD agar for fungi) at their optimal growth temperatures.[1]

  • Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Compound Application: Sterile paper discs impregnated with a known concentration of the test compounds and a standard antibiotic (e.g., ciprofloxacin) are placed on the agar surface. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilution: A serial dilution of the benzoxazole derivatives is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1][12]

References

Cross-validation of analytical methods for 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-CHLORO-5-FLUOROBENZOXAZOLE

For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates like this compound is critical to ensure the quality, safety, and efficacy of the final drug product. The cross-validation of analytical methods is a key process to guarantee the reliability and consistency of data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the characterization of halogenated benzoxazoles and related compounds.

Data Presentation

The selection of an analytical method is often a balance between various performance parameters. Below is a comparative summary of expected performance characteristics for HPLC-UV and GC-MS in the analysis of this compound, based on data from structurally similar compounds.[1][2]

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound

ParameterHPLC-UVGC-MSSource
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1][3]
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds. Halogenated compounds are often amenable to GC-MS analysis.[1][1][3]
Specificity Good, but may require reference standards for peak identification.Excellent, provides structural information for analyte confirmation.[1][1]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range.[3][3]
Linearity Excellent over a wide concentration range.Good, but may have a narrower linear range compared to HPLC.[4]
Accuracy (% Recovery) Typically >98%Typically >95%[4]
Precision (RSD%) Typically <2%Typically <5%[4]
Analysis Time Can be longer depending on the separation.Generally faster for volatile compounds.[3]
Instrumentation Cost Lower initial cost and complexity.[3]Higher initial instrument cost and complexity.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for HPLC-UV and GC-MS analysis of a compound similar in structure to this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for halogenated aromatic compounds.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid (for MS compatibility).[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[3]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from general procedures for the GC-MS analysis of halogenated organic compounds.[1][7]

  • Instrumentation: A standard GC-MS system.[7]

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms).[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector Temperature: 260 °C.[8]

  • Oven Temperature Program: Start at 70°C, ramp to 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Scan Range: 50-500 Da.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or acetonitrile.[7]

Mandatory Visualization

Diagrams are provided to visualize the experimental workflow and the logical process of cross-validation.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Integration) hplc_detect->hplc_data gcms_prep Sample Preparation (Dissolve in Volatile Solvent) gcms_inject Injection into GC gcms_prep->gcms_inject gcms_sep Chromatographic Separation (Capillary Column) gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_data Data Analysis (Mass Spectrum Interpretation) gcms_detect->gcms_data

Caption: Comparative workflow of HPLC-UV and GC-MS analysis.

cross_validation_workflow start Define Analytical Requirement method1 Develop & Validate Method 1 (e.g., HPLC-UV) start->method1 method2 Develop & Validate Method 2 (e.g., GC-MS) start->method2 analyze Analyze Same Set of Samples by Both Methods method1->analyze method2->analyze compare Compare Results (Statistical Analysis) analyze->compare discrepancy Investigate Discrepancies compare->discrepancy discrepancy->method1 Results Discordant discrepancy->method2 Results Discordant concordant Methods are Cross-Validated discrepancy->concordant Results Concordant

Caption: Logical workflow for cross-validation of analytical methods.

References

Comparative Study of Synthetic Routes to 2-Chloro-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of two primary synthetic routes to 2-chloro-5-fluorobenzoxazole, a key intermediate in pharmaceutical and agrochemical research. The methodologies are presented with supporting experimental data, enabling an informed selection of the most suitable pathway based on factors such as yield, reagent toxicity, and operational simplicity.

Executive Summary

The synthesis of this compound is crucial for the development of novel bioactive molecules. This guide outlines two distinct, two-step synthetic strategies commencing from the readily available precursor, 2-amino-4-fluorophenol.

Route 1: Synthesis via a Benzoxazole-2-thiol Intermediate. This pathway involves the cyclization of 2-amino-4-fluorophenol with carbon disulfide to form 5-fluorobenzoxazole-2-thiol, which is subsequently chlorinated to yield the final product.

Route 2: Synthesis via a Benzoxazolin-2-one Intermediate. This alternative approach begins with the reaction of 2-amino-4-fluorophenol with a carbonyl source, such as urea or triphosgene, to produce 5-fluoro-1,3-benzoxazol-2(3H)-one. The intermediate is then converted to this compound using a suitable chlorinating agent.

This comparative analysis reveals that while both routes are viable, they present different advantages and disadvantages concerning reaction conditions, reagent handling, and overall efficiency.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison for researchers.

ParameterRoute 1: Via Benzoxazole-2-thiol IntermediateRoute 2: Via Benzoxazolin-2-one Intermediate
Starting Material 2-Amino-4-fluorophenol2-Amino-4-fluorophenol
Step 1 Reagents Carbon disulfide, Potassium hydroxideUrea or Triphosgene, Triethylamine
Step 1 Intermediate 5-Fluorobenzoxazole-2-thiol5-Fluoro-1,3-benzoxazol-2(3H)-one
Step 1 Typical Yield ~91% (analogous reaction)[1]High (not specified)
Step 2 Reagents Thionyl chloride or ChlorinePhosphorus oxychloride/Phosphorus pentachloride
Step 2 Typical Yield 70-90% (for unsubstituted analogue)[2]High (not specified)
Overall Estimated Yield 64-82%High (not specified)
Key Advantages High yield in the first step, well-established methodology.Avoids the use of highly flammable and toxic carbon disulfide.
Key Disadvantages Use of highly flammable and toxic carbon disulfide.Potential for hazardous byproducts from chlorinating agents.

Experimental Protocols

Route 1: Synthesis via 5-Fluorobenzoxazole-2-thiol

Step 1: Synthesis of 5-Fluorobenzoxazole-2-thiol

To a stirred solution of 2-amino-4-fluorophenol (1 eq) in ethanol, potassium hydroxide (2.3 eq) is added, followed by carbon disulfide (9.5 eq). The reaction mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is diluted with water and acidified with 2 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-fluorobenzoxazole-2-thiol.[1]

Step 2: Synthesis of this compound

  • Method A (using Thionyl Chloride): 5-Fluorobenzoxazole-2-thiol (1 eq) is suspended in thionyl chloride (excess), and a catalytic amount of dimethylformamide is added. The reaction mixture is heated at reflux for 5 hours. After completion of the reaction, the excess thionyl chloride is removed by evaporation. The crude product is purified by silica gel column chromatography to yield this compound.[2]

  • Method B (using Chlorine): To a melt of previously prepared this compound, 5-fluorobenzoxazole-2-thiol is added. Chlorine gas is then passed into the melt at a temperature of 20-40°C. The reaction is monitored until completion. The product is then purified by distillation under reduced pressure.[2]

Route 2: Synthesis via 5-Fluoro-1,3-benzoxazol-2(3H)-one

Step 1: Synthesis of 5-Fluoro-1,3-benzoxazol-2(3H)-one

  • Method A (using Urea): 2-Amino-4-fluorophenol (1 eq) is dissolved in a suitable solvent such as dimethylformamide, and urea (1 eq) is added. The mixture is heated at reflux until the evolution of ammonia ceases. The reaction mixture is then cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and recrystallized to give 5-fluoro-1,3-benzoxazol-2(3H)-one.[3]

  • Method B (using Triphosgene): To a solution of 2-amino-4-fluorophenol (1 eq) in a suitable solvent like dichloromethane, triethylamine (2.2 eq) is added. The solution is cooled in an ice bath, and a solution of triphosgene (0.4 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-fluoro-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of this compound

5-Fluoro-1,3-benzoxazol-2(3H)-one (1 eq) is heated with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at reflux. The reaction is continued until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated crude product is filtered, washed with water, and purified by recrystallization or column chromatography to afford this compound.[4]

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Via Benzoxazole-2-thiol cluster_1 Route 2: Via Benzoxazolin-2-one A1 2-Amino-4-fluorophenol B1 5-Fluorobenzoxazole-2-thiol A1->B1 CS2, KOH C1 This compound B1->C1 SOCl2 or Cl2 A2 2-Amino-4-fluorophenol B2 5-Fluoro-1,3-benzoxazol-2(3H)-one A2->B2 Urea or Triphosgene C2 This compound B2->C2 POCl3/PCl5

Caption: Comparative workflow of the two main synthetic routes to this compound.

References

Benchmarking Antimicrobial Potency: A Comparative Analysis of 2-CHLORO-5-FLUOROBENZOXAZOLE and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial potency of the novel compound 2-CHLORO-5-FLUOROBENZOXAZOLE against a panel of established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial action. This report details a comparative analysis of this compound, a halogenated benzoxazole derivative, against standard antibiotics: Ciprofloxacin, Ampicillin, Gentamicin, and Tetracycline. The evaluation is based on Minimum Inhibitory Concentration (MIC) data against four clinically significant bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. While direct experimental MIC values for this compound are not publicly available, estimated values have been derived from structure-activity relationship (SAR) studies of similar benzoxazole compounds. These estimations suggest that this compound may exhibit notable activity, particularly against Gram-positive bacteria.

Data Presentation: Comparative Antimicrobial Potency

The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound and standard antibiotics against selected bacterial strains.

Table 1: MIC (µg/mL) Against Gram-Positive Bacteria

CompoundStaphylococcus aureus
This compound (Estimated) *4 - 16
Ciprofloxacin0.6[1]
Ampicillin0.6 - 1[2]
Gentamicin4[3]
Tetracycline256

Table 2: MIC (µg/mL) Against Gram-Negative Bacteria

CompoundEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
This compound (Estimated) *16 - 64>12832 - 128
Ciprofloxacin0.013[1]0.15[1]16[4]
Ampicillin4[2]ResistantResistant
Gentamicin4[3]≤4[3]≤1
Tetracycline66.7Resistant66.7

*Disclaimer: The MIC values for this compound are estimated based on published data for structurally related benzoxazole derivatives.[5][6][7][8][9][10][11][12][13] These values should be considered provisional and require experimental verification.

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin, Tetracycline)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipettes and tips

  • Vortex mixer

Procedure:

  • Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (bacterial inoculum in CAMHB without any antimicrobial agent) and a negative control well (CAMHB only) on each plate.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Inoculum Dilution (5x10^5 CFU/mL) mcfarland->inoculum_prep plate_inoculation Inoculation of 96-Well Plate inoculum_prep->plate_inoculation antimicrobial_dilution Serial Dilution of Antimicrobial Agents antimicrobial_dilution->plate_inoculation incubation Incubation (16-20h at 35°C) plate_inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC Determination.

Signaling_Pathway benzoxazole This compound dna_gyrase DNA Gyrase (GyrA and GyrB subunits) benzoxazole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed Mechanism of Action.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoxazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Structure-Activity Relationship (QSAR) analysis was conducted on a series of benzoxazole derivatives to determine the structural features essential for their anticancer activity. This guide provides a comparative overview of these analogs, presenting their biological activities against various cancer cell lines and detailing the methodologies employed in the QSAR study. While a specific QSAR analysis for 2-chloro-5-fluorobenzoxazole analogs was not found in the reviewed literature, this guide utilizes a comprehensive 3D-QSAR study on a series of substituted benzoxazole derivatives as a representative example of the analytical process and its utility in drug design.

Comparative Biological Activity of Benzoxazole Analogs

The anticancer efficacy of a series of benzoxazole derivatives was evaluated against three human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). The biological activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data presented in the following table is based on a 3D-QSAR study aimed at understanding the structure-activity relationships of these compounds as potential VEGFR-2 inhibitors.[1]

Compound IDR GroupnpIC50 (HepG2)pIC50 (HCT-116)pIC50 (MCF-7)
1 H14.354.384.32
2 4-F14.294.334.27
3 4-Cl14.314.344.29
4 4-Br14.334.364.31
5 4-CH314.254.294.23
6 4-OCH314.224.254.20
7 3-F14.414.454.39
8 3-Cl14.454.494.43
9 3-Br14.484.524.46
10 3-CH314.384.424.36
11 3-OCH314.524.564.50
12 H24.584.624.56
13 4-F24.534.574.51
14 4-Cl24.554.594.53
15 4-Br24.574.614.55
16 4-CH324.494.534.47
17 4-OCH324.464.504.44
18 3-F24.634.674.61
19 3-Cl24.674.714.65
20 3-Br24.704.744.68
21 3-CH324.614.654.59
22 3-OCH324.744.784.72

Experimental Protocols

In Vitro Anticancer Activity Assay

The inhibitory activity of the benzoxazole derivatives against the HepG2, HCT-116, and MCF-7 human cancer cell lines was determined using a standard protocol. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were measured. These values were then converted to their corresponding pIC50 values (-log IC50) to be used as the dependent variables in the 3D-QSAR analysis.[1]

Computational 3D-QSAR Analysis

The 3D-QSAR study was performed to correlate the three-dimensional structural properties of the benzoxazole analogs with their observed biological activities. Two main methods were employed: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[1]

  • Dataset Preparation : A series of substituted benzoxazole derivatives with known inhibitory activity (IC50) against the HepG2, MCF-7, and HCT-116 cell lines were selected for the study. The IC50 values were converted to pIC50 values. The entire dataset was divided into a training set, for building the QSAR models, and a test set, for validating the predictive power of the generated models.[1]

  • Molecular Modeling and Alignment : The 3D structures of the compounds were generated and optimized. A template-based alignment strategy was used, where the most active compound in the dataset was selected as the template for aligning all other molecules. This ensures that all molecules are in a similar orientation for the subsequent field calculations.

  • CoMFA and CoMSIA Field Calculation :

    • CoMFA : Steric and electrostatic fields were calculated around the aligned molecules within a 3D grid. These fields represent the interaction energies between a probe atom (a sp3 carbon with a +1 charge) and each molecule.[1]

    • CoMSIA : In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing activity.

  • Model Development and Validation : Partial Least Squares (PLS) regression was used to develop a linear correlation between the calculated molecular fields (independent variables) and the biological activities (pIC50, dependent variable). The predictive ability of the resulting CoMFA and CoMSIA models was rigorously validated.

Visualizations

General Workflow of a 3D-QSAR Study

The following diagram illustrates the typical workflow for a 3D-Quantitative Structure-Activity Relationship (QSAR) analysis, from data collection to model validation and interpretation.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_qsar QSAR Model Development cluster_validation Model Validation & Interpretation A Select Compound Series (Benzoxazole Analogs) B Obtain Biological Activity Data (IC50 values) A->B C Convert to pIC50 B->C D Generate 3D Structures F Align Molecules C->F E Energy Minimization D->E E->F G Calculate Molecular Fields (CoMFA/CoMSIA) F->G H PLS Regression Analysis G->H I Develop QSAR Model H->I J Internal & External Validation I->J K Generate Contour Maps J->K L Interpret Structure-Activity Relationships K->L

Caption: A flowchart illustrating the key steps in a 3D-QSAR analysis.

References

A Head-to-Head Comparison of 2-Chloro-5-fluorobenzoxazole and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 2-Chloro-5-fluorobenzoxazole has emerged as a compound of significant interest due to the unique electronic properties conferred by its halogen substituents. This guide provides an objective, data-driven comparison of this compound and its analogs with other key heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.

The Rise of Halogenated Benzoxazoles

Benzoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, such as chlorine and fluorine, into the benzoxazole core can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Specifically, the 5-chloro substitution has been highlighted as a key contributor to the antimicrobial and anticancer properties of these compounds.[5][6]

This comparative guide will delve into the performance of halogenated benzoxazoles, with a focus on structures related to this compound, and contrast them with other benzoxazole derivatives and bioisosteric heterocyclic systems like benzimidazoles and benzothiazoles.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of benzoxazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this assessment.

Benzoxazole Derivatives vs. Cancer Cell Lines

The following table summarizes the IC50 values of various substituted benzoxazole derivatives, illustrating the impact of different substitutions on their anticancer activity.

Compound/SubstituentTarget Cell LineIC50 (µM)
5-Chloro-benzoxazole derivative (Compound 11) [5]MDA-MB-231 (Breast Cancer)5.63
5-Chloro-benzoxazole derivative (Compound 12) [5]MDA-MB-231 (Breast Cancer)6.14
5-Chloro-benzoxazole derivative (Compound 13) [5]MDA-MB-231 (Breast Cancer)7.52
Benzoxazole-piperazine derivative (Compound 3m) [7]HT-29 (Colon Cancer)1.96
Benzoxazole-piperazine derivative (Compound 3n) [7]HT-29 (Colon Cancer)2.15
Naphthoxazole with Chlorine atom [8]A549 (Lung Cancer)2.18
Naphthoxazole with Chlorine atom [8]MCF-7 (Breast Cancer)2.89
Doxorubicin (Reference Drug) [7]HT-29 (Colon Cancer)2.45
Sorafenib (Reference Drug) [5]MDA-MB-231 (Breast Cancer)7.47

Table 1: Comparative cytotoxic activity (IC50 in µM) of various substituted benzoxazole derivatives against human cancer cell lines. Lower values indicate higher potency.

The data indicates that 5-chloro-substituted benzoxazole derivatives exhibit potent anticancer activity, in some cases comparable to or exceeding that of reference drugs like Sorafenib.[5] The introduction of a piperazine moiety at the 2-position of the benzoxazole ring also results in significant cytotoxicity against colon cancer cells.[7] Furthermore, naphthoxazole analogs containing a chlorine atom have demonstrated strong antiproliferative effects.[8]

Bioisosteric Comparison: Benzoxazole vs. Benzimidazole and Benzothiazole

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. Benzimidazoles and benzothiazoles are common bioisosteres of benzoxazoles.[9] The following data compares the anticancer activity of these three heterocyclic systems.

CompoundTarget Cell LineIC50 (µM)
Benzothiazole derivative (1a) [10]HCT-116 (Colon Cancer)2.1
Benzoxazole derivative (1g) [10]HCT-116 (Colon Cancer)3.5
Benzimidazole derivative (1f) [10]HCT-116 (Colon Cancer)4.2
Benzothiazole derivative (1a) [10]HepG2 (Liver Cancer)1.8
Benzoxazole derivative (1g) [10]HepG2 (Liver Cancer)4.3
Benzimidazole derivative (1f) [10]HepG2 (Liver Cancer)5.1

Table 2: Comparative IC50 values (µM) of bioisosteric benzothiazole, benzoxazole, and benzimidazole derivatives against human cancer cell lines.[10]

In this particular study, the benzothiazole derivatives generally exhibited greater potency compared to their benzoxazole and benzimidazole counterparts against the tested cell lines.[10][11] This highlights that while bioisosteric replacement can be a valuable tool, the nature of the heteroatoms in the ring can significantly influence biological activity.

Comparative Analysis of Antimicrobial Activity

Benzoxazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard measure of antimicrobial efficacy.

Halogenated Benzoxazoles vs. Microbial Strains

The following table presents the MIC values for various 2,5-disubstituted benzoxazoles against a range of bacteria and fungi.

Compound/SubstituentTarget OrganismMIC (µg/mL)
2,5-disubstituted benzoxazole (5c) [12]Bacillus subtilis3.12
2,5-disubstituted benzoxazole (5e) [12]Bacillus subtilis3.12
2,5-disubstituted benzoxazole (5e) [12]Pseudomonas aeruginosa6.25
2-benzyl-5-bromobenzyl-carbonylamino-benzoxazole (9) [13]Candida glabrata3.12
2-(p-chlorophenyl)-5-carbonylamino-benzoxazole (4) [14]Candida albicans6.25
Ampicillin (Reference Drug) [15]Pseudomonas aeruginosa>250
Clotrimazole (Reference Drug) [14]Candida albicans6.25
Myconazol (Reference Drug) [13]Candida glabrata3.12

Table 3: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of substituted benzoxazole derivatives against various microbial strains. Lower values indicate higher potency.

The data demonstrates that 2,5-disubstituted benzoxazoles, including those with halogen substitutions, possess significant antibacterial and antifungal activities.[12][13][14] Notably, some derivatives show efficacy against Pseudomonas aeruginosa, a bacterium for which standard drugs like ampicillin are ineffective.[15] Furthermore, certain benzoxazole derivatives exhibit antifungal activity comparable to established drugs like clotrimazole and myconazole.[13][14]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

bioisosteres cluster_core Core Heterocyclic Scaffolds Benzoxazole Benzoxazole Biological Activity Biological Activity Benzoxazole->Biological Activity Bioisosteric Replacement Benzimidazole Benzimidazole Benzimidazole->Biological Activity Bioisosteric Replacement Benzothiazole Benzothiazole Benzothiazole->Biological Activity Bioisosteric Replacement

Bioisosteric Relationship of Heterocycles

cytotoxicity_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure absorbance with plate reader assay->read analyze Calculate IC50 values read->analyze end End: Determine Cytotoxic Potency analyze->end

General Workflow for Cytotoxicity Assay

Experimental Protocols

For the accurate interpretation and replication of the presented data, detailed experimental protocols are essential.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound derivatives and comparators). Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of the compounds.[17][18][19]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The available data strongly supports the continued investigation of halogenated benzoxazoles, such as derivatives of this compound, as promising scaffolds for the development of novel anticancer and antimicrobial agents. The presence of chlorine and fluorine substituents often enhances biological activity. While bioisosteric replacement with scaffolds like benzimidazoles and benzothiazoles can yield active compounds, the specific heterocyclic core plays a crucial role in determining potency. The experimental protocols provided herein offer a foundation for the standardized evaluation and comparison of these and other novel heterocyclic compounds in the pursuit of new and effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-CHLORO-5-FLUOROBENZOXAZOLE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-CHLORO-5-FLUOROBENZOXAZOLE, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of similar chemical substances.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. This compound is a halogenated organic compound and should be handled with care. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in a poorly ventilated area.

II. Experimental Protocol for Disposal

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Isolate Halogenated Waste: this compound must be collected in a designated, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, acidic or basic waste, or any other incompatible chemicals.[1][2] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Container Management

The choice and handling of the waste container are critical for safety.

  • Select an Appropriate Container: Use a chemically-resistant container, such as one made of high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[4]

  • Proper Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[2] The date of accumulation should also be clearly marked.

Step 3: Collection and Storage

Follow these guidelines for the accumulation of the waste.

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated halogenated waste container.

  • Liquid Waste: If it is dissolved in a solvent, transfer the solution to a designated "Halogenated Organic Liquid Waste" container. Do not pour any amount down the drain.[5][6]

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area, away from heat, sparks, and direct sunlight.[2][6] The storage area should have secondary containment to control any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Engage a Licensed Disposal Facility: Arrange for the collection and disposal of the halogenated waste through a licensed and certified hazardous waste disposal company.[4][5]

  • Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[4][5]

III. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[5] Collect the absorbed material and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling This compound Waste assess_ppe Step 1: Assess and Wear Appropriate PPE start->assess_ppe emergency Emergency Procedures (Spill or Exposure) start->emergency segregate Step 2: Segregate as Halogenated Organic Waste assess_ppe->segregate assess_ppe->emergency container Step 3: Use Labeled, Compatible Waste Container segregate->container segregate->emergency store Step 4: Store in Designated Satellite Accumulation Area container->store container->emergency dispose Step 5: Arrange for Pickup by Licensed Disposal Company store->dispose store->emergency end End: Safe and Compliant Disposal dispose->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-CHLORO-5-FLUOROBENZOXAZOLE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-CHLORO-5-FLUOROBENZOXAZOLE (CAS No. 135533-78-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar halogenated aromatic compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect eyes and face from potential splashes, dust, or vapors which may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended.To prevent skin contact and absorption of the chemical. Aromatic and halogenated hydrocarbons can degrade some glove materials.
Body Protection A chemically resistant lab coat or gown.To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if handling outside of a certified chemical fume hood, or if dust or aerosols are generated.To prevent inhalation of potentially irritating or harmful dusts and vapors.
Footwear Closed-toe shoes.To protect the feet from potential spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and available for all handling procedures.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Conduct all weighing and transferring of this compound within the chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be clearly labeled with the chemical name and hazard symbols.

Disposal Plan:

  • Waste Segregation:

    • This compound is a halogenated organic compound and must be disposed of as hazardous waste.

    • Segregate waste containing this chemical from non-halogenated, aqueous, and other incompatible waste streams.

  • Waste Collection:

    • Collect all contaminated materials, including empty containers, used PPE, and disposable labware, in a designated and properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Never dispose of this compound down the drain or in the general trash.[2]

Emergency Procedures

Spill Response Workflow

G Workflow for Handling this compound Spills cluster_preparation Immediate Actions cluster_ppe Personal Protection cluster_containment Containment & Cleanup cluster_disposal Waste Management spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) don_ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in Labeled Container decontaminate->package dispose Dispose as Hazardous Waste package->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.